Lucanthone N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5615-06-5 |
|---|---|
Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methyl-9-oxothioxanthen-1-yl)amino]ethanamine oxide |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |
InChI Key |
ZDSNQHIOBHSSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lucanthone N-oxide |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Lucanthone N-oxide: Structure, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucanthone N-oxide, a derivative of the thioxanthenone lucanthone, is a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted mechanism of action. Primarily known for its role as a DNA intercalator and an inhibitor of the critical DNA repair enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1), this compound presents a compelling profile for further investigation in oncology and parasitology. This document furnishes detailed experimental protocols for its synthesis and biological evaluation, alongside a visual representation of its impact on cellular signaling pathways, to facilitate advanced research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one N-oxide, is characterized by a planar tricyclic thioxanthenone core, which is essential for its biological activity. The N-oxidation of the tertiary amine in the side chain enhances the molecule's polarity compared to its parent compound, lucanthone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one N-oxide | |
| Molecular Formula | C₂₀H₂₄N₂O₂S | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| CAS Number | 5615-06-5 | [1] |
| Appearance | Solid powder | [1] |
| SMILES | CC--INVALID-LINK--(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] | [1] |
| InChI | InChI=1S/C20H24N2O2S/c1-4-22(24,5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)25-20/h6-11,21H,4-5,12-13H2,1-3H3 | [1] |
Mechanism of Action
This compound exerts its biological effects through a dual mechanism of action, primarily targeting DNA integrity and repair processes.
-
DNA Intercalation : The planar thioxanthenone ring system of this compound allows it to insert between the base pairs of DNA, with a preference for AT-rich regions.[1][2] This intercalation physically obstructs the DNA helix, thereby interfering with essential cellular processes such as DNA replication and transcription.[1]
-
APE1 Inhibition : this compound is a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the base excision repair (BER) pathway.[3][4][5] The BER pathway is crucial for repairing DNA damage caused by oxidation and alkylation. By inhibiting APE1, this compound prevents the repair of abasic sites in DNA, leading to an accumulation of DNA damage and potentially triggering apoptosis. It has been shown to bind to a hydrophobic pocket near the active site of APE1.[3]
Table 2: Biological Activity of this compound
| Parameter | Value | Target | Reference |
| APE1 Endonuclease Inhibition (IC₅₀) | 5 µM | APE1 | [1] |
| APE1 Binding Affinity (K D) | 89 nM | APE1 | [1] |
Signaling Pathway
The dual mechanism of action of this compound significantly impacts cellular signaling, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key events following cellular exposure to this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Lucanthone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve lucanthone in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled lucanthone solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
APE1 Endonuclease Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound against APE1, based on fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human APE1 enzyme
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran (THF) analog) flanked by a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as positive and negative controls, respectively.
-
Add the APE1 enzyme to each well to a final concentration of approximately 1 nM and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate to each well to a final concentration of 50 nM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals for 30 minutes at 37 °C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of APE1 inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
DNA Intercalation Assay
A common method to assess DNA intercalation is to measure the change in the melting temperature (Tm) of double-stranded DNA in the presence of the compound.
Materials:
-
Calf thymus DNA (ctDNA)
-
Assay buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl.
-
This compound stock solution (in DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Prepare a solution of ctDNA in the assay buffer to a final concentration of approximately 50 µM (in base pairs).
-
Prepare solutions of ctDNA with varying concentrations of this compound. Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.
-
Place the cuvettes in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Record the absorbance at each temperature point.
-
The melting temperature (Tm) is the temperature at which the hyperchromicity is half-maximal.
-
Plot the normalized absorbance versus temperature for each sample.
-
Determine the Tm for ctDNA alone and in the presence of each concentration of this compound. An increase in the Tm of ctDNA in the presence of the compound is indicative of DNA intercalation and stabilization of the double helix.
Conclusion
This compound is a promising bioactive compound with a well-defined chemical structure and a dual mechanism of action that targets fundamental cellular processes. Its ability to both intercalate into DNA and inhibit the critical DNA repair enzyme APE1 makes it a molecule of high interest for the development of novel anticancer and antiparasitic therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its properties for clinical applications.
References
- 1. Preferential intercalation at AT sequences in DNA by lucanthone, hycanthone, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lucanthone N-oxide as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucanthone N-oxide, a derivative of the thioxanthenone lucanthone, is an intriguing molecule with potential applications in oncology and parasitology. This technical guide delves into the core mechanism of this compound as a DNA intercalating agent. It provides a comprehensive overview of its chemical properties, mechanism of action, and the associated signaling pathways. This document also outlines detailed experimental protocols for investigating its interaction with DNA and its biological effects, supported by quantitative data and visual diagrams to facilitate understanding and further research. While much of the detailed experimental data pertains to its parent compound, lucanthone, the information presented here serves as a robust foundation for the specific investigation of this compound.
Introduction
Lucanthone and its derivatives have long been recognized for their biological activities, initially as antischistosomal agents and more recently for their potential as anticancer agents. This compound is a metabolite of lucanthone, and the N-oxidation is believed to enhance its polarity and bioavailability. The planar thioxanthenone core of this compound allows it to insert between the base pairs of DNA, a process known as intercalation. This disruption of the DNA's structure and function is central to its therapeutic effects. This guide will explore the multifaceted mechanism of action of this compound, focusing on its role as a DNA intercalator and an inhibitor of key cellular enzymes.
Chemical and Structural Profile
This compound is derived from lucanthone through the oxidation of the tertiary amine in its side chain. This modification increases the molecule's polarity, which can affect its solubility and pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂S | [1] |
| Molecular Weight | 356.48 g/mol | [1] |
| CAS Number | 5615-06-5 | [1] |
| Chemical Name | 1-{[2-(diethyl-oxido-amino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one | [1] |
| Key Structural Feature | Planar thioxanthenone core for DNA intercalation | [1] |
Mechanism of Action
The primary mechanism of action of this compound is its ability to intercalate into DNA. This process is facilitated by the planar structure of its thioxanthenone ring system, which stacks between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events, ultimately resulting in cytotoxicity in cancer cells and parasites.
DNA Intercalation
This compound, like its parent compound, exhibits a preference for intercalating at AT-rich sequences within the DNA.[2] This binding distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription.[1]
Enzyme Inhibition
Beyond simple intercalation, Lucanthone and its derivatives are known to inhibit the activity of crucial nuclear enzymes:
-
Topoisomerases I and II: These enzymes are vital for resolving DNA topological problems during replication, transcription, and repair. Lucanthone has been shown to inhibit both topoisomerase I and II, leading to the accumulation of DNA strand breaks.[3]
-
Apurinic/apyrimidinic Endonuclease 1 (APE1): APE1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Lucanthone inhibits the endonuclease activity of APE1 by binding to a hydrophobic pocket near its active site.[4][5] This inhibition of DNA repair can sensitize cancer cells to radiation and chemotherapy.
The following diagram illustrates the workflow for investigating the DNA intercalation and enzyme inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Signaling Pathways Affected by this compound
The cellular response to DNA damage and enzyme inhibition induced by this compound involves complex signaling pathways, primarily leading to apoptosis and modulation of autophagy.
Apoptosis Induction
Lucanthone has been shown to induce apoptosis in cancer cells. This process is often mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as the death receptor 5 (DR5).[6] The inhibition of APE1 can also contribute to the accumulation of DNA damage, triggering the intrinsic apoptotic pathway.
The following diagram depicts a simplified signaling pathway for Lucanthone-induced apoptosis.
Caption: Signaling pathway of Lucanthone-induced apoptosis.
Autophagy Inhibition
Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress. Lucanthone has been identified as an autophagy inhibitor.[7][8] It impairs autophagic degradation, leading to the accumulation of autophagosomes and the protein p62/SQSTM1. This inhibition of a pro-survival pathway can sensitize cancer cells to other therapies.
The logical relationship of Lucanthone's dual role in inhibiting autophagy and inducing apoptosis is depicted below.
Caption: Logical flow of Lucanthone's anticancer effects.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the data for the parent compound, lucanthone, provides a valuable reference point.
Table 1: Enzyme Inhibition and Cytotoxicity of Lucanthone
| Parameter | Value | Cell Line/System | Reference |
| APE1 IC₅₀ | 5 µM | Depurinated plasmid DNA | [4] |
| Hycanthone APE1 IC₅₀ | 80 nM | Depurinated plasmid DNA | [4] |
| Lucanthone APE1 K_D | 89 nM | BIACORE | [4] |
| Hycanthone APE1 K_D | 10 nM | BIACORE | [4] |
| GBM Cell Viability Reduction | 40-70% at 5-10 µM | GBM9, GBM43 | [9] |
Table 2: Biophysical Interaction of DNA Intercalators with DNA (Illustrative)
| Compound | K_b (M⁻¹) | Technique | Reference |
| Illustrative Vanadium Complex 1 | 2.81 x 10⁴ | UV-Vis Titration | [10] |
| Illustrative Vanadium Complex 2 | 2.35 x 10⁴ | UV-Vis Titration | [10] |
| Illustrative Tb(III) Complexes | 10⁶ - 10⁷ | Fluorescence Spectroscopy | [11] |
Note: The data in Table 2 is for illustrative purposes to show typical binding constants for DNA intercalators, as specific values for this compound were not found.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a DNA intercalating agent. These are generalized protocols and may require optimization.
DNA Intercalation Assays
-
Principle: The binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand (hypochromism and bathochromic shift).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of calf thymus DNA (ctDNA).
-
Incubate the solutions at room temperature for 30 minutes to allow for equilibrium.
-
Record the UV-Vis spectra from 200-600 nm.
-
Analyze the changes in absorbance to determine the binding constant (K_b) using the Wolfe-Shimer equation or similar models.
-
-
Principle: The fluorescence intensity of a molecule can be quenched or enhanced upon binding to DNA. Competitive displacement assays with a known DNA intercalator (e.g., ethidium bromide) can also be used.
-
Protocol (Competitive Binding):
-
Prepare a solution of ctDNA and ethidium bromide (EtBr) in buffer.
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).
-
Add increasing concentrations of this compound to the solution.
-
After each addition, incubate for 5 minutes and record the fluorescence spectrum.
-
The quenching of the DNA-EtBr fluorescence indicates the displacement of EtBr by this compound. Calculate the binding constant using the Stern-Volmer equation.
-
-
Principle: CD spectroscopy can detect conformational changes in DNA upon ligand binding. Intercalation typically induces a significant change in the CD spectrum of DNA.
-
Protocol:
-
Prepare a solution of ctDNA in a low-salt buffer.
-
Record the CD spectrum of DNA alone from 220-320 nm.
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the positive band (~275 nm) and negative band (~245 nm) of the DNA spectrum to infer the binding mode.
-
Enzyme Inhibition Assays
-
Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
-
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of relaxation will be observed as the persistence of the supercoiled DNA form.
-
-
Principle: This assay uses a fluorescently labeled oligonucleotide substrate containing a single AP site. Cleavage of the substrate by APE1 separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Protocol:
-
Prepare a reaction mixture containing the AP site-containing oligonucleotide substrate, recombinant human APE1, and reaction buffer.
-
Add varying concentrations of this compound.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Conclusion
This compound holds promise as a therapeutic agent due to its ability to act as a DNA intercalator and an inhibitor of key DNA repair and topology-modulating enzymes. The N-oxide functional group may confer advantageous pharmacokinetic properties compared to its parent compound, lucanthone. The experimental frameworks provided in this guide offer a comprehensive approach to further elucidate the specific biochemical and cellular effects of this compound. Further research, particularly in generating specific quantitative data for the N-oxide derivative, is crucial for its development as a potential clinical candidate.
References
- 1. This compound (5615-06-5) for sale [vulcanchem.com]
- 2. Preferential intercalation at AT sequences in DNA by lucanthone, hycanthone, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescent and ultraviolet-visible spectroscopy studies on the antioxidation and DNA binding properties of binuclear Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The APE1 Inhibitory Function of Lucanthone N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory function of Lucanthone N-oxide on Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway. APE1 is a key target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging agents.[1][2] this compound, a thioxanthenone derivative, has been identified as a direct inhibitor of APE1's endonuclease activity.[2][3][4] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological and experimental workflows.
Core Mechanism of APE1 Inhibition
This compound primarily functions by directly inhibiting the AP endonuclease activity of APE1, without affecting its redox signaling function.[3][4][5][6][7][8][9] This inhibition prevents the repair of apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[1] The accumulation of these unrepaired sites can stall replication and transcription, ultimately leading to cell death, particularly when combined with DNA-damaging chemotherapy or radiation.[1]
The proposed mechanisms for this inhibition are twofold:
-
Direct Protein Binding: this compound binds to a hydrophobic pocket near the active site of the APE1 protein.[2][3][10][11] This direct interaction is believed to be the predominant mechanism of inhibition.[3][8]
-
DNA Intercalation: As a planar heterocyclic molecule, this compound can intercalate into DNA, particularly at AT-rich sequences.[2][3] This may physically hinder APE1 from accessing its substrate, the AP site within the DNA strand.[3]
By blocking APE1, this compound has been shown to enhance the cell-killing effects of alkylating agents like temozolomide (TMZ) and methyl methanesulfonate (MMS).[4][10][11]
Quantitative Data Summary
The inhibitory potency of this compound against APE1 has been quantified through various biochemical and biophysical assays. The following tables summarize the key findings.
| Parameter | Value | Compound | Assay | Reference(s) |
| IC50 | 5 µM | This compound | APE1 incision of depurinated plasmid DNA | [2][3][6][7][8][9] |
| IC50 | 80 nM | Hycanthone (analogue) | APE1 incision of depurinated plasmid DNA | [3][6][7][8][9] |
Table 1: Half-maximal Inhibitory Concentration (IC50) Data.
| Parameter | Value | Compound | Assay | Reference(s) |
| K_D_ | 89 nM | This compound | BIACORE (Surface Plasmon Resonance) | [2][3][6][7][8][9] |
| K_D_ | 10 nM | Hycanthone (analogue) | BIACORE (Surface Plasmon Resonance) | [3][6][7][8][9] |
Table 2: Binding Affinity (K_D_) Data.
| Observation | Concentration | Context | Reference(s) |
| Initiation of Inhibition | 50 µM | In vitro assay with 800 ng recombinant APE1 | [5] |
| APE1 Cleavage/Degradation | 50 - 100 µM | In whole cell extracts | [3][8] |
Table 3: In Vitro and Cellular Concentration-dependent Effects.
Signaling Pathway and Experimental Workflows
Base Excision Repair Pathway Inhibition
This compound acts on the Base Excision Repair (BER) pathway, which is essential for repairing DNA damage from oxidation and alkylation.[4] The diagram below illustrates the canonical BER pathway and the specific step of inhibition by this compound.
Experimental Workflow: Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing an APE1 inhibitor like this compound.
References
- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [ouci.dntb.gov.ua]
- 2. This compound (5615-06-5) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. research.rug.nl [research.rug.nl]
- 8. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 10. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Lucanthone N-oxide: A Technical Guide to its Role in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Lucanthone N-oxide's role as a potent inhibitor of autophagy. It details the molecular mechanisms, key signaling pathways, and experimental data supporting its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics targeting autophagy. We will delve into its mechanism of action, which involves the disruption of lysosomal function, leading to the inhibition of autophagic flux and subsequent induction of apoptosis. This guide also presents detailed experimental protocols for assessing the effects of this compound and summarizes key quantitative data from preclinical studies.
Introduction
Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. In the context of cancer, autophagy can play a dual role, either promoting cell survival or contributing to cell death. The inhibition of pro-survival autophagy has emerged as a promising strategy to enhance the efficacy of cancer therapies. Lucanthone, an anti-schistosomal drug, and its N-oxide metabolite have been identified as novel inhibitors of autophagy.[1][2][3][4][5][6][7] This guide focuses on the technical aspects of this compound's function as an autophagy inhibitor, providing a detailed understanding of its mechanism and methods for its study.
Mechanism of Action: Lysosomal Disruption and Apoptosis Induction
This compound inhibits autophagy at a late stage, preventing the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo.[1][2] This is primarily achieved through the disruption of lysosomal function.
2.1. Lysosomal Membrane Permeabilization (LMP)
This compound, being a weak base, accumulates in the acidic environment of lysosomes. This accumulation is believed to lead to lysosomal membrane permeabilization (LMP).[3][6][8][9] The compromised integrity of the lysosomal membrane results in the leakage of lysosomal hydrolases, such as Cathepsins, into the cytoplasm.
2.2. Inhibition of Autophagic Flux
The disruption of lysosomal function effectively halts the autophagic process. This is evidenced by the accumulation of autophagosomes and the autophagy-related proteins LC3-II and p62/SQSTM1.[1][2][10][11][12][13] While LC3-II is recruited to the autophagosome membrane during formation, its accumulation in the presence of an inhibitor like this compound indicates a blockage in its degradation. Similarly, p62, which is normally degraded upon fusion of the autophagosome with the lysosome, accumulates when this process is inhibited.
2.3. Induction of p53-Independent Apoptosis via Cathepsin D
A key consequence of LMP induced by this compound is the release of Cathepsin D into the cytosol.[1][2][14][15] Cytosolic Cathepsin D can then trigger a cascade of events leading to apoptosis, a form of programmed cell death. Notably, this apoptotic pathway has been shown to be independent of the tumor suppressor protein p53, which is often mutated in cancer cells.[1][2] This p53-independent mechanism of action makes this compound a potentially valuable therapeutic agent for a broader range of cancers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound in autophagy inhibition and apoptosis induction.
Caption: A typical experimental workflow to investigate the effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Lucanthone in various breast cancer cell lines.
Table 1: Cytotoxicity of Lucanthone in Breast Cancer Cell Lines
| Cell Line | Receptor Status (ER/PR/HER2) | IC50 (µM) of Lucanthone |
| MCF-7 | + / + / - | ~7.9 |
| MDA-MB-231 | - / - / - | ~2.4 - 7.5 |
| T-47D | + / + / - | ~1.8 - 2.9 |
| BT-20 | - / - / - | Data not specified |
| BT-549 | - / - / - | Data not specified |
| SK-BR-3 | - / - / + | Data not specified |
| ZR-75-1 | + / + / - | Data not specified |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[16][17][18][19][20]
Table 2: Effect of Lucanthone on Apoptosis and Autophagy Markers
| Cell Line | Treatment | Apoptosis (% of cells) | p62 Expression | LC3-II/LC3-I Ratio | Cathepsin D Expression |
| MDA-MB-231 | 5 µM Lucanthone (48h) | Increased | Increased | Increased | Increased |
| MDA-MB-231 | 10 µM Lucanthone (48h) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| BT-20 | 10 µM Lucanthone (48h) | Increased | Increased | Increased | Increased |
Qualitative changes are indicated where specific quantitative data was not available in the reviewed literature.
Detailed Experimental Protocols
5.1. Cell Viability Assessment: MTT Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[21][22][23][24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
5.2. Apoptosis Detection: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the percentage of apoptotic cells.[26][27][28][29][30]
-
Cell Collection: Following treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI will stain the DNA of cells with compromised membranes, and the sub-G1 peak in the DNA content histogram is indicative of apoptotic cells.
5.3. Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as LC3, p62, and Cathepsin D.[11][31][32]
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LC3, anti-p62, or anti-Cathepsin D).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the protein expression level.
5.4. Ultrastructural Analysis: Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of cells and organelles, including the accumulation of autophagosomes.[33][34][35][36][37]
-
Cell Fixation: Fix the treated cells with a primary fixative, typically glutaraldehyde.
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in a resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructure of the cells and identify the presence and morphology of autophagic vacuoles.
Conclusion
This compound represents a promising autophagy inhibitor with a distinct mechanism of action involving lysosomal disruption and the induction of p53-independent apoptosis. Its ability to target a fundamental survival pathway in cancer cells, coupled with its efficacy in preclinical models, underscores its potential as a novel therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to fully elucidate its clinical utility, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer cells ic50: Topics by Science.gov [science.gov]
- 20. mdpi.com [mdpi.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. bosterbio.com [bosterbio.com]
- 29. Apoptosis detection using flow cytometry [bio-protocol.org]
- 30. iqproducts.nl [iqproducts.nl]
- 31. researchgate.net [researchgate.net]
- 32. Processing of human cathepsin D is independent of its catalytic function and auto-activation: involvement of cathepsins L and B - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 36. frontiersin.org [frontiersin.org]
- 37. Improved Electron Microscopy Fixation Methods for Tracking Autophagy-Associated Membranes in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Lucanthone N-oxide: A Technical Deep Dive into Bioavailability and Pharmacokinetics for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lucanthone, a thioxanthenone derivative with a history as an antischistosomal agent, is gaining renewed interest for its potential as an anti-cancer agent. Its proposed mechanisms of action, including the inhibition of topoisomerase II and apurinic/apyrimidinic endonuclease 1 (APE1), make it a compelling candidate for further investigation.[1] The N-oxide metabolite of Lucanthone, in particular, is of significant interest due to the potential for reduced toxicity while maintaining therapeutic efficacy. This technical guide provides a comprehensive overview of the current understanding of Lucanthone N-oxide's bioavailability and pharmacokinetics, drawing from available data on the parent compound and general principles of N-oxide pharmacology. This document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the study of this promising compound.
Introduction to Lucanthone and its N-oxide
Lucanthone acts as a DNA intercalating agent and inhibits DNA repair mechanisms, contributing to its cytotoxic effects against cancer cells.[1] The N-oxidation of tertiary amine-containing drugs is a common metabolic pathway, often resulting in metabolites with altered pharmacological and toxicological profiles.[2] In the case of this compound, this modification is anticipated to mitigate the excessive hydrophobicity of the parent compound, potentially leading to improved bioavailability. While specific quantitative data for this compound remains limited, insights can be gleaned from studies on Lucanthone and other N-oxide compounds.
Bioavailability and Pharmacokinetics: An Extrapolated Overview
Direct and comprehensive studies on the bioavailability and pharmacokinetics of this compound are not extensively available in the public domain. However, based on the known properties of Lucanthone and the general behavior of N-oxide metabolites, we can infer a likely pharmacokinetic profile.
Physicochemical Properties Influencing Bioavailability
The introduction of the N-oxide functional group is known to increase the polarity of a molecule.[3] This increased polarity can enhance aqueous solubility, a critical factor for oral absorption. However, it may also decrease membrane permeability.[3] Therefore, a delicate balance is expected in the bioavailability of this compound. In silico models have predicted that some N-oxide compounds can possess good water solubility and high gastrointestinal absorption.[4]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption: While specific data is lacking for this compound, the parent compound, Lucanthone, is known to be orally administered. The N-oxide derivative is expected to be absorbed from the gastrointestinal tract.
Distribution: Lucanthone is known to cross the blood-brain barrier.[5] The impact of N-oxidation on the distribution of this compound, particularly its ability to penetrate the central nervous system, requires further investigation. Studies on other N-oxide compounds, such as clozapine-N-oxide, have shown that they can be substrates for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier, which may limit their CNS penetration.[6]
Metabolism: N-oxide metabolites can be metabolically active and may undergo further biotransformation.[2] The in vivo reduction of N-oxides back to the parent tertiary amine is a known metabolic pathway, which can influence the overall pharmacological effect.[2] The metabolism of this compound back to Lucanthone is a plausible pathway that could contribute to its in vivo activity. The liver is a primary site for such metabolic conversions.[7]
Excretion: The increased polarity of N-oxides generally facilitates their renal excretion.[8] Therefore, it is anticipated that this compound and its potential metabolites are primarily eliminated through the kidneys.
Table 1: Postulated Pharmacokinetic Parameters of this compound
| Parameter | Postulated Characteristic | Rationale/Supporting Evidence |
| Oral Bioavailability | Moderate to High | Increased aqueous solubility due to the N-oxide group may enhance absorption. |
| Distribution | Systemic, potential for limited CNS penetration | Parent compound crosses the BBB; however, N-oxide may be a substrate for efflux pumps.[5][6] |
| Metabolism | Hepatic; potential for reduction to Lucanthone | Liver is the primary site of N-oxide metabolism; in vivo reduction is a common pathway.[2][7] |
| Excretion | Primarily Renal | Increased polarity of the N-oxide facilitates urinary excretion.[8] |
Experimental Protocols for Pharmacokinetic Assessment
To definitively characterize the bioavailability and pharmacokinetics of this compound, a series of preclinical studies are necessary. The following outlines key experimental methodologies.
In Vitro Permeability and Metabolism Assays
-
Caco-2 Permeability Assay: To assess intestinal absorption, Caco-2 cell monolayers can be utilized. This assay measures the bidirectional transport of the compound, providing an indication of its potential for oral absorption and whether it is a substrate for efflux transporters.
-
Microsomal Stability Assay: Incubation of this compound with liver microsomes (human and animal species) will determine its metabolic stability and identify potential metabolites. This can help to elucidate the metabolic pathways, including the potential for reduction back to Lucanthone.
-
Plasma Protein Binding: Determining the extent of binding to plasma proteins is crucial as only the unbound fraction is pharmacologically active. This can be assessed using techniques like equilibrium dialysis or ultrafiltration.
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Models: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species should be used to evaluate the pharmacokinetics of this compound.
-
Dosing and Sampling: The compound should be administered via intravenous (IV) and oral (PO) routes to determine absolute bioavailability. Blood samples should be collected at various time points post-dosing. Urine and feces should also be collected to assess excretion pathways.
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound and its potential metabolites (including Lucanthone) in biological matrices.[9][10]
Potential Signaling Pathways and Experimental Workflows
The anti-cancer activity of Lucanthone is attributed to its ability to induce DNA damage and inhibit DNA repair.[1] While the specific signaling pathways modulated by this compound have not been fully elucidated, we can hypothesize its involvement in key cancer-related pathways based on the actions of its parent compound and the general mechanisms of DNA damage response.
DNA Damage Response and Apoptosis Pathway
Lucanthone's inhibition of topoisomerase II and APE1 leads to the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[1] This is a critical pathway to investigate for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of nitric oxide in humans. An experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Promising Antischistosomal Agent: An In-depth Technical Guide on the Early Discovery and Development of Lucanthone N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the quest for effective and less toxic treatments for schistosomiasis, a debilitating parasitic disease, led researchers to explore the metabolic fate of existing drugs. One such compound was lucanthone, a potent schistosomicide. Early investigations into its metabolism unveiled a key derivative, Lucanthone N-oxide. This technical guide delves into the core aspects of the early discovery and development of this compound, summarizing the initial quantitative data, detailing the experimental protocols of the time, and visualizing the logical framework that guided its initial exploration as a promising therapeutic agent.
Discovery and Initial Synthesis
This compound was first identified as a metabolic product of lucanthone. Early research focused on isolating and characterizing metabolites from the urine of animals treated with the parent drug. The N-oxide was notable for its distinct properties compared to lucanthone and its other major metabolite, hycanthone.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from Lucanthone hydrochloride.
Materials:
-
Lucanthone hydrochloride
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane or a similar chlorinated solvent
-
Sodium bicarbonate or other suitable base
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Lucanthone hydrochloride is dissolved in a suitable organic solvent such as dichloromethane.
-
An aqueous solution of a base, like sodium bicarbonate, is added to neutralize the hydrochloride salt and liberate the free base of lucanthone. The aqueous layer is then separated and discarded.
-
The organic solution containing the lucanthone free base is dried over an anhydrous drying agent and then filtered.
-
The oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is slowly added to the solution of lucanthone at a controlled temperature, typically at or below room temperature, with constant stirring. The progress of the reaction would have been monitored by techniques available at the time, such as thin-layer chromatography.
-
Upon completion of the reaction, the reaction mixture is washed with a basic solution to remove any acidic byproducts.
-
The organic layer is then washed with water, dried, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification would be carried out by recrystallization from a suitable solvent to obtain the pure N-oxide.
Early Biological Screening: Antischistosomal Activity
The primary focus of the early development of this compound was its efficacy against Schistosoma parasites. Initial studies were conducted in animal models, primarily mice and hamsters, to assess its activity compared to the parent compound, lucanthone, and its other metabolite, hycanthone.
Quantitative Data: In Vivo Schistosomicidal Activity
The following tables summarize the key findings from early in vivo studies on the schistosomicidal activity of this compound.
Table 1: Schistosomicidal Activity of Lucanthone and its Metabolites in Mice Infected with S. mansoni
| Compound | Route of Administration | Total Dose (mg/kg) | Dosing Schedule | % Worm Reduction |
| Lucanthone HCl | Oral | 500 | 100 mg/kg daily for 5 days | 95 |
| Lucanthone HCl | Intramuscular | 250 | 50 mg/kg daily for 5 days | 90 |
| Hycanthone | Intramuscular | 50 | 10 mg/kg daily for 5 days | 100 |
| This compound | Oral | 1000 | 200 mg/kg daily for 5 days | 50 |
| This compound | Intramuscular | 500 | 100 mg/kg daily for 5 days | 60 |
Table 2: Schistosomicidal Activity of Lucanthone and its Metabolites in Hamsters Infected with S. mansoni
| Compound | Route of Administration | Total Dose (mg/kg) | Dosing Schedule | % Worm Reduction |
| Lucanthone HCl | Oral | 250 | 50 mg/kg daily for 5 days | 100 |
| Lucanthone HCl | Intramuscular | 125 | 25 mg/kg daily for 5 days | 100 |
| Hycanthone | Intramuscular | 25 | 5 mg/kg daily for 5 days | 100 |
| This compound | Oral | 500 | 100 mg/kg daily for 5 days | 70 |
| This compound | Intramuscular | 250 | 50 mg/kg daily for 5 days | 80 |
These early results indicated that while this compound possessed schistosomicidal activity, it was less potent than its parent compound, lucanthone, and the other metabolite, hycanthone, when administered at the tested dosages.
Experimental Protocol: In Vivo Schistosomicidal Assay in Mice and Hamsters
The following is a generalized protocol based on the methodologies of the 1960s for assessing the in vivo efficacy of schistosomicidal agents.
Objective: To determine the percentage of worm reduction in S. mansoni-infected mice and hamsters after treatment with test compounds.
Materials:
-
Swiss mice or golden hamsters
-
S. mansoni cercariae
-
Test compounds (Lucanthone HCl, Hycanthone, this compound)
-
Vehicle for drug administration (e.g., water, oil)
-
Animal cages and bedding
-
Dissection tools
-
Microscope
Procedure:
-
Infection: Laboratory mice or hamsters are infected with a standardized number of S. mansoni cercariae, typically via subcutaneous injection or tail immersion.
-
Incubation Period: The infected animals are housed under standard laboratory conditions for a period of several weeks to allow the parasites to mature into adult worms.
-
Treatment: The animals are then treated with the test compounds. The compounds are administered either orally via gavage or parenterally (e.g., intramuscularly) for a specified number of consecutive days. A control group of infected animals receives only the vehicle.
-
Worm Recovery: A set period after the last treatment dose, the animals are euthanized. The adult schistosomes are recovered from the mesenteric veins and liver by perfusion or dissection.
-
Worm Counting: The number of recovered worms from the treated and control groups is counted under a microscope.
-
Data Analysis: The percentage of worm reduction is calculated for each treatment group relative to the mean number of worms recovered from the control group.
Early Insights into Mechanism of Action and Developmental Rationale
While the precise molecular mechanisms were not fully elucidated in the early stages, the development of this compound was driven by a key observation: the dissociation of desired therapeutic effects from unwanted toxicity.
Reduced Mutagenicity: A Key Developmental Driver
A pivotal finding in the early 1970s was that N-oxidation of lucanthone and hycanthone led to a significant reduction in their mutagenic activity.[1] This was a critical discovery, as the mutagenic potential of the parent compounds was a major concern for their clinical use. The ability of this compound to retain antischistosomal activity while exhibiting lower mutagenicity provided a strong rationale for its continued development as a potentially safer alternative.
Visualizing the Developmental Logic
The following diagram illustrates the logical workflow that guided the early investigation of this compound.
References
Methodological & Application
Determining the Effective Concentration of Lucanthone N-oxide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the effective concentration of Lucanthone N-oxide, a promising anti-cancer agent, in various cell culture models. This compound, a derivative of lucanthone, has demonstrated cytotoxic effects against a range of cancer cell lines, primarily through the induction of lysosomal membrane permeabilization, leading to inhibition of autophagy and subsequent apoptosis. This guide offers a comprehensive overview of its mechanism of action, a structured summary of its effective concentrations in different cancer cell types, and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) using a standard cell viability assay. Additionally, visual diagrams of the experimental workflow and the key signaling pathways affected by this compound are provided to facilitate a deeper understanding of its cellular effects.
Introduction
Lucanthone and its derivatives have garnered significant interest in oncology research due to their potential as anti-neoplastic agents. This compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting their membrane integrity. This leads to the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm, which in turn triggers a cascade of events culminating in apoptotic cell death. A key consequence of this lysosomal dysfunction is the inhibition of the autophagy-lysosome pathway, a critical cellular process for recycling damaged organelles and proteins, which is often upregulated in cancer cells to promote survival. By disrupting this pathway, this compound sensitizes cancer cells to cell death.
The determination of the effective concentration, often expressed as the IC50 value, is a critical first step in the preclinical evaluation of any potential therapeutic agent. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability. Accurate determination of the IC50 is essential for designing subsequent in vitro and in vivo experiments and for understanding the therapeutic window of the compound.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GBM43 | Glioblastoma | ~1.5 | [1] |
| GBM9 | Glioblastoma | ~1.5 | [1] |
| KR158 (Glioma Stem Cells) | Glioblastoma | ~2 | [2] |
| GLUC2 (Glioma Stem Cells) | Glioblastoma | ~2 | [2] |
| KR158 (serum-cultured) | Glioblastoma | ~11-13 | [2] |
| GLUC2 (serum-cultured) | Glioblastoma | ~11-13 | [2] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | |
| MCF-7 | Breast Cancer | Not explicitly stated, but cytotoxic effects observed | |
| Caki | Renal Cancer | Not explicitly stated, but cytotoxic effects observed | |
| ACHN | Renal Cancer | Not explicitly stated, but cytotoxic effects observed | |
| PC3 | Prostate Cancer | Not explicitly stated, but cytotoxic effects observed | |
| A549 | Lung Cancer | Not explicitly stated, but cytotoxic effects observed |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a set of wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism) by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lucanthone Treatment in Mouse Models of Glioma
Introduction
This document provides detailed application notes and protocols for the use of Lucanthone in preclinical mouse models of glioma. The information presented is synthesized from published research and is intended for researchers, scientists, and drug development professionals. While the initial topic of interest was Lucanthone N-oxide, the available scientific literature extensively details the use of its parent compound, Lucanthone, in glioma models. This compound is a derivative of Lucanthone, and while it has been investigated in other disease contexts for its potentially lower toxicity, specific data on its efficacy and protocols in glioma mouse models are not available in the current body of research. The following data and protocols are therefore based on studies conducted with Lucanthone. It is known that Lucanthone can cross the blood-brain barrier and has shown efficacy in slowing tumor growth in glioma models.[1][2][3][4][5] The primary mechanism of action identified is the inhibition of autophagy through the disruption of lysosomal function.[1][3][5]
Data Presentation
The following tables summarize the quantitative data from key studies on the use of Lucanthone in in vitro and in vivo glioma models.
Table 1: In Vitro Efficacy of Lucanthone on Glioma Cell Lines
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| KR158 | Lucanthone | 10 µM | 2 weeks (added every 4 days) | Hindered proliferation | [1] |
| GLUC2 | Lucanthone | 10 µM | 2 weeks (added every 4 days) | Hindered proliferation | [1] |
| GBM43 (Stem-like) | Lucanthone | 10 µM | 5 days | Drastically reduced cell viability, completely inhibited spheroid formation | [1] |
Table 2: In Vivo Efficacy of Lucanthone in a Murine Glioma Model
| Mouse Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| GLUC2 GSC implanted in striatum | Saline (Control) | N/A | i.p. | Daily from day 7 to day 20 | Tumor progression | [1] |
| GLUC2 GSC implanted in striatum | Lucanthone | 50 mg/kg | i.p. | Daily from day 7 to day 20 | Slowed tumor growth, reduced numbers of Olig2+ glioma cells, normalized tumor vasculature, reduced tumor hypoxia | [1] |
| TMZ-resistant GLUC2 GSC implanted | Control | N/A | Not specified | Not specified | Widespread Olig2 positivity | [2] |
| TMZ-resistant GLUC2 GSC implanted | Lucanthone | Not specified | Not specified | Not specified | Significantly decreased Olig2 intensity and area positivity | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving Lucanthone in mouse models of glioma.
Murine Glioma Model Establishment
-
Cell Culture : Murine glioma stem-like cells (GSCs), such as GLUC2, are cultured as spheroids for 10 days.[1]
-
Cell Preparation : The spheroids are mechanically dissociated to create a single-cell suspension. 100,000 GLUC2 cells are resuspended in PBS for injection.[1]
-
Animal Model : 3-4 month old male and female mice are used.[1]
-
Stereotactic Implantation :
-
Mice are anesthetized (e.g., with 20 mg/kg avertin).
-
A midline incision is made in the scalp, and the skin is retracted.
-
A small burr hole is drilled in the skull at the following stereotactic coordinates from bregma: -1mm anteroposterior and +2 mediolateral.[1]
-
1 x 10^5 GLUC2 GSCs are injected into the striatum over a period of 2-4 minutes at a depth of 3 mm.[1]
-
The needle is kept in place for an additional 3 minutes post-injection to prevent reflux.[1]
-
-
Tumor Growth and Monitoring : Tumors are allowed to form for 7 days. Tumor presence and growth are confirmed and monitored using an in vivo imaging system (e.g., IVIS) for luciferase-expressing cells.[1]
Lucanthone Treatment Protocol (In Vivo)
-
Drug Preparation : Lucanthone is solubilized in a vehicle solution, for example, 10% DMSO and 40% hydroxypropyl-β-cyclodextrin (HPCD) in PBS.[1]
-
Animal Grouping : After tumor confirmation on day 7, mice are randomly segregated into a control group and a treatment group.[1]
-
Administration :
-
Treatment Schedule : Treatment is administered daily from day 7 post-implantation until day 20.[1]
-
Endpoint Analysis : On day 21, tumors are visualized again via bioluminescent imaging to assess the treatment effect. Brains are then harvested for immunohistochemical analysis.[1]
Immunohistochemistry Protocol
-
Tissue Preparation :
-
Mice are anesthetized and transcardially perfused with PBS followed by 4% paraformaldehyde (PFA) in PBS.[1]
-
Brains are removed, post-fixed in 4% PFA overnight, and then dehydrated in 30% sucrose in PBS for 48 hours.[1]
-
Brains are embedded in optimal cutting temperature (OCT) compound, and 20µm coronal sections are prepared using a cryostat.[1]
-
-
Staining :
Visualizations
The following diagrams illustrate key pathways and workflows related to Lucanthone treatment in glioma.
Caption: Lucanthone's mechanism of action in glioma cells.
Caption: In vivo experimental workflow for Lucanthone efficacy.
Caption: Effects of Lucanthone on the glioma tumor microenvironment.
References
- 1. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - Frontiers in Oncology - Figshare [frontiersin.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lucanthone N-oxide and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 15 months.[1][2][3] The standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2] However, resistance to TMZ is a major factor in treatment failure and tumor recurrence.[1][2] One of the mechanisms contributing to this resistance is cytoprotective autophagy, a cellular process that allows tumor cells to survive the stress induced by chemotherapy.[1][2][4]
Lucanthone, an anti-schistosomal agent that can cross the blood-brain barrier, has been identified as an autophagy inhibitor.[1][2][5] Preclinical studies have demonstrated that lucanthone can enhance the efficacy of temozolomide in glioma cells, particularly in stem-like and TMZ-resistant populations.[1][2] This document provides detailed application notes and protocols based on these preclinical findings for the combination therapy of lucanthone and temozolomide. While the focus of this document is on lucanthone, it is important to note that lucanthone N-oxide is a metabolite of lucanthone.
Mechanism of Action
Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. This DNA damage, if unrepaired, leads to futile mismatch repair cycles and ultimately, apoptosis. A key mechanism of TMZ resistance is the expression of O6-methylguanine-DNA methyltransferase (MGMT), which directly repairs the O6-methylguanine lesions.
Lucanthone acts as a sensitizer to temozolomide through multiple mechanisms:
-
Autophagy Inhibition: Lucanthone targets lysosomes, disrupting autophagic flux.[1][2][5] This prevents the recycling of cellular components that would otherwise help the tumor cell survive the DNA damage induced by TMZ.
-
Inhibition of DNA Repair: Lucanthone has been shown to inhibit topoisomerase II and AP endonuclease 1 (APE1), enzymes involved in DNA repair.[1]
-
Targeting Glioma Stem-like Cells (GSCs): Lucanthone has been shown to preferentially target GSCs, a subpopulation of tumor cells believed to be responsible for tumor recurrence and treatment resistance.[1][5] It reduces the expression of the stemness marker Olig2.[1][5]
-
Potential PPT1 Inhibition: Recent evidence suggests that lucanthone may also act as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[3][5]
The combination of lucanthone and temozolomide leads to a synergistic increase in DNA damage, as evidenced by increased γH2AX staining, and enhanced tumor cell death.[6]
Figure 1: Simplified signaling pathway of Temozolomide and Lucanthone action in glioblastoma.
Data Presentation
In Vitro Efficacy of Lucanthone
| Cell Line | Culture Condition | IC50 (µM) | Reference |
| KR158 | Serum-containing medium | 11-13 | [1] |
| GLUC2 | Serum-containing medium | 11-13 | [1] |
| KR158 GSC | Stemness medium | ~2 | [1] |
| GLUC2 GSC | Stemness medium | ~2 | [1] |
| Patient-derived GSC | Stemness medium | ~1.5 | [5] |
Synergistic Effects of Lucanthone and Temozolomide
| Cell Line | Assay | Observation | Reference |
| KR158 | Crystal Violet Staining | Significant synergistic interaction | [6] |
| GLUC2 | Crystal Violet Staining | Significant synergistic interaction | [6] |
| KR158 | γH2AX Staining | Increased DNA damage with combination | [6] |
| GLUC2 | γH2AX Staining | Increased DNA damage with combination | [6] |
Experimental Protocols
In Vitro Cell Viability and Synergy
Objective: To determine the half-maximal inhibitory concentration (IC50) of lucanthone and to assess its synergistic effects with temozolomide in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., KR158, GLUC2)
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Stemness medium for GSCs (e.g., Neurobasal medium supplemented with B27, N2, EGF, and bFGF)
-
Lucanthone hydrochloride
-
Temozolomide
-
MTT reagent or Calcein-AM
-
Crystal Violet solution
-
96-well plates
-
Plate reader
Protocol for MTT Assay (for IC50 determination):
-
Seed glioma cells in 96-well plates at an appropriate density and allow them to adhere overnight. For GSCs, dissociate spheroids and plate overnight.[1]
-
Prepare serial dilutions of lucanthone in the appropriate cell culture medium.
-
Treat the cells with increasing concentrations of lucanthone for 72 hours.[6]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol for Crystal Violet Synergy Assay:
-
Seed KR158 and GLUC2 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with sub-toxic concentrations of lucanthone, temozolomide, or the combination of both for 4 days.
-
Remove the drug-containing medium and allow the cells to recover in drug-free medium for 3 days.[6]
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Lyse the stained cells with a solubilizing agent (e.g., 10% acetic acid).
-
Measure the absorbance to quantify cell viability.
-
Assess the interaction between lucanthone and TMZ for synergy using an appropriate statistical method (e.g., King's synergy test).[6]
Figure 2: Workflow for the in vitro synergy assessment of lucanthone and temozolomide.
In Vivo Efficacy in a Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of lucanthone in combination with temozolomide in a TMZ-resistant glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice) or syngeneic mice (e.g., C57BL/6 for GL261 cells)
-
Luciferase-expressing TMZ-resistant glioma cells (e.g., GLUC2 cells pre-treated with repeated cycles of 500 µM TMZ)[5]
-
Stereotactic injection apparatus
-
Lucanthone
-
Temozolomide
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Protocol:
-
Tumor Cell Implantation:
-
Culture and harvest TMZ-resistant, luciferase-expressing glioma cells.
-
Intracranially implant the cells into the striatum of the mice using a stereotactic apparatus.[5]
-
-
Tumor Engraftment Confirmation:
-
One week post-implantation, confirm tumor engraftment and randomize mice into treatment groups based on similar tumor luminescent intensity as measured by bioluminescence imaging.[5]
-
-
Treatment Regimen:
-
Control Group: Administer vehicle control.
-
Lucanthone Group: Administer lucanthone (e.g., via oral gavage or intraperitoneal injection). A clinically tolerated dose in humans is 10 mg/kg/day.[5]
-
Temozolomide Group: Administer temozolomide (e.g., via oral gavage).
-
Combination Group: Administer both lucanthone and temozolomide.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly (e.g., weekly) using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until a predetermined endpoint (e.g., significant tumor burden, neurological symptoms, or a specified time point).
-
Analyze tumor growth inhibition and survival benefit of the combination therapy compared to monotherapies and control.
-
At the end of the study, tumors can be harvested for histological and molecular analysis (e.g., immunohistochemistry for Olig2, LAMP1, Cathepsin D, p62).[5]
-
Clinical Trial Information
A Phase 2 clinical trial (NCT01587144) was initiated to evaluate the safety and efficacy of lucanthone in combination with temozolomide and radiation in patients with newly diagnosed glioblastoma multiforme.[7][8] The trial was, however, terminated.
The planned treatment protocol consisted of two phases:[7]
-
Concomitant Phase (6 weeks):
-
Lucanthone: 10-15 mg/kg/day orally.[7]
-
Temozolomide: 75 mg/m² daily.
-
Radiation Therapy.
-
-
Maintenance Phase (6 cycles of 28 days):
-
Lucanthone/Placebo: Days 1-5 of each cycle.
-
Temozolomide: 150-200 mg/m² on Days 1-5 of each cycle.
-
Conclusion
The combination of lucanthone and temozolomide presents a promising strategy to overcome TMZ resistance in glioblastoma. The preclinical data strongly suggest that lucanthone's ability to inhibit autophagy and target glioma stem-like cells can sensitize tumors to the cytotoxic effects of temozolomide. The detailed protocols provided here offer a framework for further investigation into this combination therapy, which may ultimately lead to improved outcomes for patients with this devastating disease.
References
- 1. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety and Efficacy Study of Lucanthone When Used in Combination With Temozolomide(TMZ) and Radiation to Treat Glioblastoma Multiforme(GBM) | MedPath [trial.medpath.com]
Application Note & Protocol: Preparation of Lucanthone N-oxide Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Lucanthone N-oxide stock solutions using dimethyl sulfoxide (DMSO) as a solvent. Adherence to this protocol will ensure solution integrity, concentration accuracy, and experimental reproducibility.
Introduction
This compound is a bioactive derivative of lucanthone, a compound historically used as an antischistosomal agent.[1][2] Current research is focused on its potential as an anticancer agent, primarily due to its mechanisms of action which include the inhibition of DNA repair enzymes and the disruption of autophagy.[2][3][4] Specifically, Lucanthone and its derivatives act as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway, and topoisomerase II.[2][4][5] Furthermore, it has been shown to disrupt lysosomal function and inhibit autophagic flux, leading to apoptosis in cancer cells.[2][3]
Proper preparation of a stock solution is the first critical step for in vitro and in vivo studies. DMSO is a common solvent due to its ability to dissolve a wide range of organic molecules. However, careful handling is required as it can affect cell viability at higher concentrations.[6][7] This protocol outlines the standardized procedure for creating a stable, high-concentration stock solution of this compound in DMSO.
Compound Data and Storage
All quantitative data for this compound is summarized below. It is critical to store the compound and its solutions under the recommended conditions to maintain stability and efficacy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₂S | [1] |
| Molecular Weight | 356.48 g/mol | [8] |
| CAS Number | 5615-06-5 | [1][8] |
| Appearance | Solid powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (In DMSO) | -80°C for up to 1 year | [8] |
Materials and Equipment
-
This compound powder
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Fume hood
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile cryogenic vials for aliquots
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator water bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves).[7]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of this compound. It is recommended to perform these steps in a fume hood.
4.1 Safety Precautions
-
Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation.[9]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times.[9]
-
DMSO is a powerful solvent that can penetrate the skin; avoid direct contact.[7]
4.2 Preparation Workflow
Caption: Experimental workflow for preparing this compound stock solution.
4.3 Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh the desired amount of this compound powder. It is advisable to centrifuge the manufacturer's vial briefly to collect any powder that may be on the cap or walls.[8]
-
Calculation: Use the formula below to calculate the volume of DMSO required to achieve the desired stock concentration.
-
Volume of DMSO (mL) = [Mass of Compound (mg)] / [Desired Concentration (mM) * Molecular Weight ( g/mol )]
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder. Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[10] Sonication in a water bath for 5-15 minutes can also be used to facilitate dissolution.[10][11] Ensure the final solution is clear with no visible precipitate.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[6]
-
Storage: Store the aliquots at -80°C in a dark, secure location. The solution is stable for up to one year under these conditions.[8]
4.4 Molarity Calculation Table
The following table provides pre-calculated mass requirements for common stock solution concentrations, assuming a final volume of 1 mL.
| Desired Stock Concentration | Volume of DMSO | Required Mass of this compound |
| 10 mM | 1 mL | 3.56 mg |
| 20 mM | 1 mL | 7.13 mg |
| 50 mM | 1 mL | 17.82 mg |
Protocol: Working Solution Preparation
For cell-based assays, the high-concentration DMSO stock must be diluted to a final working concentration in the cell culture medium.
-
Intermediate Dilution: It is recommended to perform a serial or stepwise dilution to prevent precipitation of the compound.[6] For example, dilute the 10 mM stock solution 1:10 in sterile DMSO or culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of pre-warmed (37°C) cell culture medium to achieve the desired working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[6][10] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily by targeting two critical cell survival pathways: DNA repair and autophagy. By inhibiting these pathways, the compound promotes the induction of apoptosis.
Caption: Key signaling pathways inhibited by this compound leading to apoptosis.
References
- 1. This compound (5615-06-5) for sale [vulcanchem.com]
- 2. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. osti.gov [osti.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. This compound | TargetMol [targetmol.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
Application Note: Validating APE1 Inhibition by Lucanthone N-oxide using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a multifunctional protein critical in cellular processes. It plays a vital role in the base excision repair (BER) pathway, repairing DNA damage caused by oxidative stress and alkylating agents.[1][2][3] Additionally, APE1 functions as a redox signaling hub, regulating the activity of numerous transcription factors such as NF-κB, HIF-1α, and STAT3, which are involved in cancer cell survival, proliferation, and angiogenesis.[1][2][4] Given its significant role in tumor progression and resistance to therapy, APE1 has emerged as a promising therapeutic target in oncology.[1][5]
Lucanthone and its N-oxide derivative are small molecule inhibitors that have been shown to target the endonuclease activity of APE1.[5][6][7] This inhibition can lead to an accumulation of DNA damage and sensitize cancer cells to chemo- and radiotherapy.[5] This application note provides a detailed protocol for validating the inhibition of APE1 by Lucanthone N-oxide in a cellular context using Western blotting, a widely used technique for protein analysis.[8]
APE1 Signaling Pathway
The following diagram illustrates the central role of APE1 in both DNA repair and redox signaling pathways. Inhibition of APE1 by this compound disrupts these functions, impacting downstream cellular processes.
Caption: APE1 signaling in DNA repair and redox regulation.
Experimental Workflow for APE1 Inhibition Analysis
The diagram below outlines the key steps for assessing the effect of this compound on APE1 protein levels and potential cleavage using Western blot.
Caption: Western blot workflow for APE1 inhibition analysis.
Detailed Experimental Protocol
This protocol outlines the steps to validate the inhibition of APE1 by this compound.
1. Cell Culture and Treatment
-
Cell Line: Select a suitable cancer cell line known to express APE1 (e.g., glioma, breast cancer, or colon cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 2.5–100 µM) for a predetermined time (e.g., 2-24 hours).[9]
-
Include a vehicle control (DMSO) group.
-
To distinguish between inhibition of protein synthesis and protein degradation, a protein synthesis inhibitor like cycloheximide (CHX) can be used as a pre-treatment.[6]
-
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.[10]
4. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[10]
-
Load equal amounts of protein (e.g., 10-50 µg) from each sample into the wells of an SDS-polyacrylamide gel.[10]
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[10]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]
-
This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane to facilitate efficient transfer.[10][11]
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for APE1 overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
7. Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) to normalize for protein loading.
-
Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).[12] The intensity of the APE1 band should be normalized to the intensity of the corresponding loading control band. Some studies have shown that Lucanthone treatment can lead to the cleavage of APE1, resulting in a smaller fragment (around 25 kDa) in addition to the full-length protein (35.5 kDa).[6][9] The analysis should account for both the decrease in the full-length APE1 and the potential appearance of this cleavage product.
Data Presentation
The quantitative data from the densitometric analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | This compound (µM) | Normalized APE1 Expression (Full-Length, arbitrary units) | APE1 Cleavage Product (25 kDa, arbitrary units) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 0.00 ± 0.00 |
| Treatment 1 | 10 | 0.75 ± 0.04 | 0.20 ± 0.02 |
| Treatment 2 | 25 | 0.52 ± 0.06 | 0.45 ± 0.03 |
| Treatment 3 | 50 | 0.31 ± 0.03 | 0.68 ± 0.05 |
| Treatment 4 | 100 | 0.15 ± 0.02 | 0.82 ± 0.06 |
Data are represented as mean ± standard deviation from three independent experiments.
This application note provides a comprehensive protocol for utilizing Western blot to validate the inhibitory effect of this compound on APE1. A dose-dependent decrease in the expression of full-length APE1, potentially accompanied by an increase in a cleavage product, would confirm the inhibitory action of the compound. This method is a fundamental tool for researchers and drug developers working on the characterization of APE1 inhibitors for therapeutic applications.
References
- 1. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Sphere Formation Assay with Lucanthone N-oxide in Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the sphere formation assay to assess the efficacy of Lucanthone N-oxide in targeting cancer stem cells (CSCs).
Introduction
Cancer stem cells are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. The sphere formation assay is a widely used in vitro method to enrich and quantify CSCs, which are capable of forming three-dimensional, non-adherent spherical colonies (tumorspheres) in serum-free media. This assay serves as a valuable tool for screening and evaluating potential anti-CSC therapeutic agents.
Lucanthone and its derivatives have emerged as promising compounds that target CSCs. The primary mechanism of action for Lucanthone in this context is the inhibition of autophagy, a cellular recycling process that CSCs utilize to survive under stress. Lucanthone disrupts lysosomal function, leading to the blockage of autophagic flux, which preferentially induces cell death in CSCs.[1][2][3] While specific studies on this compound are limited, its structural similarity to Lucanthone suggests a comparable mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of Lucanthone (as a proxy for this compound) on the inhibition of sphere formation in glioma cancer stem cells (GSCs). Researchers should generate similar dose-response curves for this compound in their specific cancer cell models.
Table 1: Effect of Lucanthone on Glioma Cancer Stem Cell (GSC) Sphere Formation
| Concentration of Lucanthone (µM) | Inhibition of Sphere Formation (%) | Cell Lines | Reference |
| 2 | 75% | GBM43, GBM9 | [2] |
| 3 | 90% | GBM43, GBM9 | [2] |
Table 2: Effect of Lucanthone on GSC Self-Renewal (Limiting Dilution Assay)
| Concentration of Lucanthone (nM) | Inhibition of Sphere Formation (%) | Cell Lines | Reference |
| 400 | >60% | GBM43, GBM9 | [2] |
| 800 | Nearly abolished | GBM43, GBM9 | [2] |
Experimental Protocols
Protocol 1: Sphere Formation Assay for Evaluating the Effect of this compound on Cancer Stem Cells
This protocol details the steps for assessing the impact of this compound on the sphere-forming capacity of cancer stem cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
Hemocytometer or automated cell counter
-
Trypan blue
Procedure:
-
Cell Culture and Preparation:
-
Culture the cancer cells in their recommended standard culture medium.
-
Harvest the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in serum-free DMEM/F12 medium to create a single-cell suspension.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
-
Seeding Cells for Sphere Formation:
-
Prepare the sphere formation medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 10 ng/mL bFGF, 5 µg/mL insulin, and 0.4% BSA.
-
Dilute the single-cell suspension in the sphere formation medium to the desired seeding density (e.g., 1,000 to 5,000 cells/mL).
-
Plate the cell suspension into ultra-low attachment plates.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of cell seeding, add the desired final concentrations of this compound to the cell suspension in the sphere formation medium. Include a vehicle control (medium with the solvent at the same concentration used for the drug).
-
-
Incubation and Sphere Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Allow the spheres to form over a period of 7-14 days. Do not disturb the plates during this time.
-
-
Quantification and Analysis:
-
After the incubation period, count the number of spheres (tumorspheres) in each well using a microscope. Spheres are typically defined as being >50 µm in diameter.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula:
-
SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
-
Compare the SFE of the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Workflow for the sphere formation assay with this compound treatment.
Proposed mechanism of this compound in CSCs via autophagy inhibition.
References
- 1. Frontiers | Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo [frontiersin.org]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Lucanthone N-oxide in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Lucanthone N-oxide in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lucanthone and its N-oxide metabolite?
Lucanthone and its derivatives, including this compound, are known to exert their effects through multiple mechanisms:
-
DNA Intercalation: They can insert themselves into the DNA double helix, which can interfere with DNA replication and transcription.[1]
-
Enzyme Inhibition: They are inhibitors of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair pathway.[1]
-
Autophagy Inhibition: Lucanthone is a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[1]
-
Topoisomerase Inhibition: Lucanthone has been shown to inhibit topoisomerase I and II, enzymes involved in managing DNA topology during replication and transcription.[2]
-
Potential PPT1 Inhibition: Recent evidence suggests that lucanthone may also act as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[2]
Q2: What are the known off-target effects of Lucanthone?
While a comprehensive off-target screening panel for this compound is not publicly available, the known mechanisms of the parent compound, Lucanthone, suggest potential for several off-target effects. Due to its function as a DNA intercalator and its impact on fundamental cellular processes like DNA repair and autophagy, widespread effects on gene expression and cell signaling can be anticipated. Its ability to inhibit topoisomerases and potentially PPT1 further broadens the scope of its cellular interactions.[1][2] Researchers should be aware that observed phenotypic changes may not be solely due to the intended target inhibition.
Q3: Is there a difference in the activity of Lucanthone and this compound?
The N-oxide form is a metabolite of Lucanthone. While specific comparative studies on their off-target profiles are limited in the public domain, it is generally expected that the N-oxide will have a similar biological activity profile to the parent compound. However, differences in cell permeability, metabolism, and potency can exist. It is recommended to empirically determine the optimal concentration and effects of this compound in your specific cell line and assay.
Q4: What is the expected cytotoxic concentration of Lucanthone in different cell lines?
The cytotoxic effects of Lucanthone can vary significantly between different cell lines. The IC50 (the concentration that inhibits 50% of cell growth) is dependent on the cell type and the duration of treatment. Below is a summary of reported IC50 values for the parent compound, Lucanthone.
| Cell Line | Cancer Type | Reported IC50 (Lucanthone) |
| GBM GSC | Glioblastoma | ~1.5 µM |
| KR158 (GSC) | Glioblastoma | ~2 µM |
| GLUC2 (GSC) | Glioblastoma | ~2 µM |
| Serum-cultured KR158 | Glioblastoma | 11-13 µM |
| Serum-cultured GLUC2 | Glioblastoma | 11-13 µM |
GSC: Glioma Stem-like Cells[2][3]
Note: These values are for the parent compound Lucanthone . The IC50 for this compound should be determined experimentally for your cell line of interest.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell-based experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected cytotoxicity in control cells. | 1. Incorrect concentration calculation. 2. Solvent (e.g., DMSO) toxicity.[1] 3. Cell line is particularly sensitive. 4. Contamination of cell culture. | 1. Double-check all calculations for dilutions. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. 3. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 4. Check for mycoplasma or other microbial contamination. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in drug preparation and storage. 4. Differences in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure a uniform single-cell suspension before seeding and use a precise method for cell counting. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions as recommended (e.g., at -20°C).[1] 4. Standardize all incubation times precisely. |
| No observable effect at expected concentrations. | 1. The chosen cell line is resistant to this compound. 2. The drug has degraded. 3. The experimental endpoint is not sensitive to the drug's mechanism of action. 4. Insufficient incubation time. | 1. Test a wider range of concentrations. Consider using a positive control cell line known to be sensitive. 2. Prepare fresh drug stocks. 3. Consider alternative assays that measure DNA damage, autophagy, or apoptosis. 4. Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected phenotypic changes unrelated to the primary target. | 1. Off-target effects of this compound. 2. Induction of cellular stress responses. | 1. Consult the literature for other known effects of Lucanthone. Consider using complementary approaches (e.g., siRNA) to validate that the observed phenotype is due to the intended target. 2. Measure markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response. |
| Difficulty dissolving the compound. | 1. Lucanthone has limited aqueous solubility. | 1. Lucanthone is soluble in DMSO (e.g., 33 mg/mL).[1] Prepare a high-concentration stock in DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is low. |
Experimental Protocols & Visualizations
Key Signaling Pathways Affected by Lucanthone
The following diagram illustrates the primary signaling pathways known to be impacted by Lucanthone.
Caption: Signaling pathways affected by this compound.
Experimental Workflow: Assessing Off-Target Effects
A general workflow for investigating potential off-target effects of this compound is outlined below.
Caption: Experimental workflow for off-target effect analysis.
Detailed Experimental Protocol: APE1 Inhibition Assay
This protocol is adapted from methods used to study the parent compound, Lucanthone.
Objective: To determine the inhibitory effect of this compound on the endonuclease activity of APE1 in a cell-free system.
Materials:
-
Recombinant human APE1 protein
-
APE1 reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Fluorescently labeled oligonucleotide substrate containing a single abasic (AP) site
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
96-well black plates suitable for fluorescence reading
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in APE1 reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
-
Enzyme Pre-incubation: In each well of the 96-well plate, add a fixed amount of recombinant APE1 protein to the diluted this compound or DMSO control. Incubate for 30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add the fluorescently labeled AP-site containing oligonucleotide substrate to each well to initiate the cleavage reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Detection: Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the substrate by APE1 will result in a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of APE1 inhibition for each concentration of this compound compared to the DMSO control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Logical Relationship: Troubleshooting Unexpected Cytotoxicity
The following diagram illustrates a logical approach to troubleshooting unexpected cytotoxicity observed in experiments with this compound.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lucanthone N-oxide and Radiation Therapy Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lucanthone N-oxide as a radiosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
This compound enhances the efficacy of radiation therapy primarily by inhibiting the DNA repair enzyme Apurinic/apyrimidinic endonuclease 1 (APE1).[1] APE1 is a critical component of the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks and oxidative damage often caused by ionizing radiation.[1][2] By inhibiting APE1's endonuclease activity, Lucanthone prevents the repair of radiation-induced DNA lesions, leading to the accumulation of damage and ultimately, enhanced cancer cell death.[1][3] Additionally, Lucanthone has been shown to inhibit topoisomerase II and autophagy, which may also contribute to its anti-cancer effects.[4][5]
Q2: What is the optimal timing for administering this compound relative to radiation in preclinical models?
Preclinical in vivo studies suggest that the timing of Lucanthone administration is critical for achieving maximum radiosensitization. In a study using Chinese hamsters, the most significant inhibition of sublethal radiation damage repair was observed when Lucanthone was injected approximately eight hours before irradiation.[6] Administering the drug concurrently with radiation resulted in a much smaller effect.[6] This suggests a time-dependent mechanism where the drug needs to be present and active within the cells before the radiation insult occurs.
Q3: Does this compound cross the blood-brain barrier?
Yes, Lucanthone is known to cross the blood-brain barrier efficiently.[4][5] This property makes it a candidate for sensitizing brain tumors, such as glioblastoma multiforme (GBM), to radiation therapy, as it can reach cancer cells within the central nervous system.[4]
Q4: What are the known IC50 values for Lucanthone?
The IC50 value for Lucanthone's inhibition of APE1 incision activity on depurinated plasmid DNA is approximately 5 µM.[7][8] In cell culture, an IC50 of ~1.5 µM and an IC90 of ~3 µM have been reported for reducing the growth of patient-derived glioblastoma stem cells (GSCs).[5]
Troubleshooting Guides
Issue 1: Inconsistent or no observed radiosensitization in vitro.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Possible Cause 2: Inappropriate Timing of Drug Administration.
-
Solution: The timing between Lucanthone treatment and irradiation is critical. Pre-incubation with the drug is necessary. Based on in vivo data suggesting an 8-hour window for maximal effect, a pre-incubation period of at least 8-24 hours before irradiation is recommended for in vitro experiments to ensure adequate drug uptake and target engagement.[6]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The efficacy of Lucanthone can be cell-type dependent. The status of DNA repair pathways in your chosen cell line may influence its sensitivity. Consider using a positive control cell line known to be sensitive to APE1 inhibition. Also, verify APE1 expression levels in your experimental cells.
-
-
Possible Cause 4: Drug Stability and Solubility.
-
Solution: Prepare fresh solutions of Lucanthone for each experiment. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Check for any precipitation.
-
Issue 2: High background toxicity observed with this compound alone.
-
Possible Cause 1: Drug Concentration is Too High.
-
Solution: The goal is to use Lucanthone as a sensitizer, not as a standalone cytotoxic agent. Perform a toxicity assay (e.g., MTT or CellTiter-Glo) with Lucanthone alone to identify a concentration that results in minimal cell death (e.g., <10-20%) over the course of your experiment. This non-toxic concentration should then be used for the combination studies.
-
-
Possible Cause 2: Long Incubation Time.
-
Solution: Extended exposure to the drug, even at lower concentrations, can lead to toxicity. Optimize the incubation time. A 24-hour pre-incubation before radiation, followed by removal of the drug, might be sufficient to sensitize the cells without causing excessive toxicity.
-
Issue 3: Difficulty in assessing the mechanism of action (e.g., APE1 inhibition).
-
Possible Cause 1: Assay Sensitivity.
-
Solution: Direct measurement of APE1 endonuclease activity can be challenging. Ensure you are using a validated and sensitive assay. Commercially available kits or well-established protocols for APE1 activity are recommended. Use a purified APE1 enzyme as a positive control.
-
-
Possible Cause 2: Indirect Measurement Issues.
-
Solution: If you are measuring downstream effects like DNA damage (e.g., γH2AX foci), the timing of analysis is critical. For BER inhibition, you would expect a persistence of DNA damage post-radiation. Create a time-course experiment (e.g., 1, 4, 8, 24 hours post-radiation) to observe the repair kinetics in the presence and absence of Lucanthone.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| APE1 Inhibition IC50 | 5 µM | Inhibition of APE1 incision of depurinated plasmid DNA. | [7][8] |
| APE1 Affinity Constant (KD) | 89 nM | Binding affinity to APE1 as determined by BIACORE. | [7][8] |
| GSC Growth Inhibition IC50 | ~1.5 µM | Inhibition of patient-derived glioblastoma stem cell growth. | [5] |
| Preclinical In Vivo Dose | 100 mg/kg (i.p.) | Dose used in Chinese hamster jejunal crypt cell assay. | [6] |
| Optimal Preclinical Timing | ~8 hours pre-radiation | Time for maximal inhibition of sublethal damage repair. | [6] |
| Proposed Clinical Dose | 10-15 mg/kg/day | Dose planned for a Phase II clinical trial in GBM patients. | [10] |
Experimental Protocols
1. Protocol: APE1 Endonuclease Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of Lucanthone on APE1 activity.
-
Materials: Purified recombinant human APE1, this compound, DNA substrate containing a single abasic (AP) site (e.g., fluorescently labeled oligonucleotide), reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microplate, add the purified APE1 enzyme to each well containing the different concentrations of Lucanthone or vehicle control.
-
Incubate for 15-30 minutes at room temperature to allow for drug-enzyme interaction.
-
Initiate the reaction by adding the AP-site containing DNA substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding NaOH or an appropriate stop solution).
-
Analyze the cleavage product. If using a fluorescently labeled substrate, this can be done using a fluorescence plate reader or by separating the cleaved and uncleaved fragments via denaturing polyacrylamide gel electrophoresis (PAGE) and imaging.
-
Quantify the amount of cleaved product and calculate the percentage of inhibition relative to the vehicle control. Plot the results to determine the IC50 value.
-
2. Protocol: Clonogenic Survival Assay for Radiosensitization
This is the gold-standard assay for determining cell reproductive death after treatment with ionizing radiation.
-
Materials: Cell culture supplies, this compound, radiation source (e.g., X-ray irradiator).
-
Procedure:
-
Cell Plating: Plate cells at a low density in multiple replicate flasks or dishes. The exact number of cells will depend on the cell line and the radiation doses used, and should be calculated to yield approximately 50-150 colonies per dish.
-
Drug Treatment: Allow cells to attach overnight. Treat the cells with a non-toxic concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 8-24 hours).
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the medium containing the drug, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the cells for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale. The enhancement ratio can be calculated by comparing the radiation dose required to achieve a certain level of survival (e.g., SF=0.1) in the control versus the drug-treated group.
-
Visualizations
Caption: this compound inhibits APE1, a key enzyme in the Base Excision Repair pathway.
Caption: Experimental workflow for assessing radiosensitization using a clonogenic survival assay.
Caption: Troubleshooting logic for lack of radiosensitization in in vitro experiments.
References
- 1. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of lucanthone on sublethal radiation damage, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding [escholarship.org]
- 8. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding (Journal Article) | OSTI.GOV [osti.gov]
- 9. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Lucanthone N-oxide stability in aqueous solution for long-term experiments
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Lucanthone N-oxide in aqueous solutions?
While specific data is unavailable, N-oxides can be susceptible to degradation, particularly at elevated temperatures and in the presence of certain metals. Aromatic N-oxides are generally more stable than aliphatic N-oxides. Given that Lucanthone is a thioxanthenone, its N-oxide derivative may exhibit moderate stability in aqueous solutions. For long-term experiments, it is crucial to empirically determine its stability under your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound?
Potential degradation pathways for N-oxides include reduction back to the parent amine (Lucanthone) and rearrangements, especially in the presence of electrophiles or under thermal stress. For a molecule like Lucanthone, with its complex ring structure, other hydrolytic or oxidative degradation is also possible, especially under harsh pH or oxidative conditions.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
Based on general recommendations for similar compounds, aqueous solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or frozen (-20 °C or -80 °C) is advisable to slow down potential degradation.
-
Protected from light: Thioxanthenones can be photosensitive. Use amber vials or cover containers with aluminum foil.
-
Prepared fresh: For critical long-term experiments, it is always best to prepare solutions fresh whenever possible. If storage is necessary, conduct a stability study to determine the acceptable storage duration.
-
Aliquoted: To avoid repeated freeze-thaw cycles which can accelerate degradation, store the solution in single-use aliquots.
Q4: How can I assess the stability of my this compound solution?
Stability should be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques can separate the parent compound from its degradation products and quantify their amounts over time.[1] UV-Vis spectroscopy can also be a useful tool to monitor for changes in the solution's spectral properties over time, which might indicate degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed in the solution upon storage, especially at low temperatures. | The solubility of this compound may be limited in the chosen aqueous buffer. | Before use, ensure the solution is brought to room temperature and vortexed to redissolve any precipitate. If precipitation persists, consider preparing a fresh solution or using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring the co-solvent is compatible with your experimental system. |
| Loss of biological activity in the experiment over time. | The compound may be degrading in the experimental medium at 37°C. | Perform a time-course stability study of this compound in your specific cell culture or experimental medium at the incubation temperature. This will help determine the compound's half-life under experimental conditions and inform the frequency of media changes or compound replenishment. |
| Appearance of new peaks in HPLC analysis of the stored solution. | These are likely degradation products. | Characterize these new peaks using LC-MS to identify the degradation products. This information is valuable for understanding the degradation pathway and may be important for interpreting experimental results, as degradation products could have their own biological activity. |
| Variability in experimental results between batches of prepared solutions. | Inconsistent preparation or storage of the this compound solution. | Standardize the solution preparation protocol. Ensure complete dissolution and consistent storage conditions (temperature, light protection, aliquotting). Always use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Also, incubate a solution of the compound in water at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (approximately 100 µg/mL in water) to direct sunlight or a photostability chamber for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Long-Term Stability Assessment in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over an extended period.
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at the working concentration.
-
Dispense the solution into multiple small, tightly sealed, light-protected vials.
-
Store the vials under the intended long-term storage conditions (e.g., 4°C, -20°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from storage.
-
Allow the vial to come to room temperature.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the amount of this compound remaining.
-
Calculate the percentage of the initial concentration remaining at each time point.
Quantitative Data Summary
As no specific quantitative data for this compound stability was found, the following table provides a hypothetical summary of results from a forced degradation study, illustrating how such data could be presented.
| Stress Condition | Incubation Time (hours) | Temperature | % this compound Remaining (Hypothetical) | Number of Degradation Products Detected (Hypothetical) |
| 0.1 M HCl | 24 | 60°C | 85 | 2 |
| 0.1 M NaOH | 24 | 60°C | 70 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 65 | 4 |
| Heat (Solution) | 24 | 60°C | 95 | 1 |
| Photolysis | 24 | Room Temp | 80 | 2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
References
Technical Support Center: Overcoming Resistance to Lucanthone N-oxide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Lucanthone N-oxide in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lucanthone and its N-oxide form?
Lucanthone and its derivatives, including the N-oxide, function as inhibitors of autophagy by disrupting lysosomal function. This leads to the accumulation of autophagosomes and subsequent apoptosis, in part, through the increased levels of Cathepsin D.[1] Additionally, Lucanthone is known to inhibit Topoisomerase II and AP endonuclease 1 (APE1), which are involved in DNA repair, making it a potential sensitizer for chemotherapy and radiation.[2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the potential underlying mechanisms?
While specific mechanisms for acquired resistance to this compound are still under investigation, potential mechanisms could include:
-
Upregulation of alternative survival pathways: Cancer cells might activate compensatory signaling pathways to bypass the effects of autophagy inhibition.[4]
-
Alterations in drug transport: Increased expression of efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of the drug.
-
Modulation of the tumor microenvironment: Pro-tumorigenic changes in the microenvironment could contribute to a cell-extrinsic resistance mechanism.[1]
-
Epigenetic modifications: Changes in gene expression that promote cell survival and drug resistance.[5]
Q3: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies to overcome acquired this compound resistance are not yet established, based on its mechanism of action, the following strategies could be explored:
-
Combination with other cytotoxic agents: Since Lucanthone can sensitize cells to DNA damaging agents, combining it with drugs like temozolomide (TMZ) has shown efficacy in TMZ-resistant models.[1][2]
-
Targeting alternative survival pathways: If resistance is due to the activation of bypass pathways (e.g., PI3K/Akt), inhibitors of these pathways could restore sensitivity.
-
Inhibition of drug efflux pumps: If increased drug efflux is suspected, co-administration with P-gp inhibitors could be beneficial.[6]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
This suggests the development of acquired resistance. Here is a troubleshooting workflow to investigate and potentially overcome this issue.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Experimental Protocols:
-
Protocol 1: Determination of IC50 Values
-
Cell Seeding: Plate parental and suspected resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Viability Assay: Perform an MTT or similar cell viability assay.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. A significant increase (e.g., > 2-fold) in the IC50 of the suspected resistant line compared to the parental line indicates resistance.[7]
-
-
Protocol 2: Western Blot for Autophagy Markers
-
Cell Lysis: Treat parental and resistant cells with and without this compound for 48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p62, LC3, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system. A diminished accumulation of p62 and LC3-II in resistant cells upon treatment may suggest a mechanism to bypass the autophagy block.
-
Problem 2: High background or inconsistent results in our autophagy assays.
This could be due to issues with experimental setup or reagents.
Troubleshooting Inconsistent Autophagy Assay Results
| Observation | Potential Cause | Recommended Solution |
| High background in immunofluorescence for LC3 puncta. | Non-specific antibody binding or autofluorescence. | Include a secondary antibody-only control. Use an appropriate blocking buffer. |
| Inconsistent p62 levels in Western Blots. | Variable protein loading or degradation. | Ensure accurate protein quantification and consistent loading. Use fresh protease inhibitors in the lysis buffer. |
| No significant change in autophagy markers after treatment. | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving Lucanthone.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 of Lucanthone | GBM43 and GBM GSC | ~1.5 µM | [1] |
| IC90 of Lucanthone | GBM43 and GBM GSC | ~3 µM | [1] |
| IC50 of Temozolomide (TMZ) | GBM43 and GBM GSC | > 200 µM | [1] |
| IC50 of Lucanthone for APE1 incision inhibition | In vitro plasmid DNA | 5 µM | [8] |
Signaling Pathways
Lucanthone's Mechanism of Action and Potential Resistance Pathway
Lucanthone primarily acts by inhibiting autophagic flux, leading to an accumulation of autophagosomes and cell death. A potential mechanism of resistance could involve the upregulation of pro-survival signaling pathways like the PI3K/Akt pathway, which can inhibit apoptosis and promote cell proliferation.
Caption: Proposed mechanism of this compound and a potential resistance pathway.
References
- 1. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Lucanthone N-oxide powder
Welcome to the Technical Support Center for Lucanthone N-oxide powder. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound powder. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lucanthone?
A1: this compound is a derivative of Lucanthone, a thioxanthone-based compound.[1] The N-oxide modification involves the oxidation of one of the nitrogen atoms in the diethylaminoethyl side chain.[2] This change is intended to enhance polarity and reactivity, potentially improving bioavailability and reducing acute toxicity while maintaining therapeutic efficacy.[2]
Q2: What is the primary mechanism of action for Lucanthone and its derivatives?
A2: Lucanthone and its derivatives, including the N-oxide, exert their biological effects through multiple mechanisms. The planar thioxanthenone core allows the molecule to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2][3] Additionally, Lucanthone is an inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APE1) and topoisomerases I and II.[1][4] Recent studies have also identified it as a novel inhibitor of autophagy through the disruption of lysosomal function.[5][6]
Q3: What are the common causes of batch-to-batch variability in chemical powders like this compound?
A3: Batch-to-batch variability in chemical powders can stem from several factors, including:
-
Polymorphism: The existence of different crystalline forms with the same chemical identity but different physical properties.[7]
-
Particle Size and Distribution: Variations in particle size can affect flowability, dissolution rates, and bulk density.[8][9]
-
Moisture Content: The presence of moisture can lead to particle agglomeration and affect powder flow.[10][11]
-
Impurities: Residual solvents, starting materials, or by-products from synthesis can alter the powder's properties.
-
Processing Variations: Differences in manufacturing procedures can impact the final physical properties of the powder.[7]
Q4: What are the potential consequences of batch-to-batch variability in my experiments?
A4: Inconsistent powder properties can lead to a range of experimental issues, including poor powder flow, which can cause inconsistent die filling and tablet weight variation in manufacturing.[11] Variability can also affect the dissolution rate and bioavailability of the compound, leading to unreliable and irreproducible experimental results.[12]
Troubleshooting Guides
Issue 1: Poor Powder Flowability
You are observing clumping, poor flow from the hopper, or inconsistent dosing during your experiments.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Analytical Technique |
| High Moisture Content | Dry the powder using a vacuum oven or fluidized bed dryer.[11] Store in a desiccator. | Karl Fischer Titration |
| Particle Size and Shape | Consider granulation to create more uniform particles.[11] | Laser Diffraction, Scanning Electron Microscopy (SEM)[13][14] |
| Electrostatic Charges | Employ anti-static measures such as grounding equipment or using an ionizing bar. | Electrostatic Charge Measurement |
| Cohesive Forces | Use a glidant or flow aid in your formulation.[10] | Powder Rheometry (e.g., shear cell testing)[15] |
Experimental Protocol: Angle of Repose
The angle of repose is a simple method to assess powder flowability.[16]
-
Place a funnel at a fixed height above a flat, circular base.
-
Pour the this compound powder through the funnel until the apex of the powder cone reaches the tip of the funnel.
-
Measure the height (h) and radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r). A lower angle of repose generally indicates better flowability.[16]
Issue 2: Inconsistent Dissolution and Bioavailability
You are observing variable results in cell-based assays or animal studies, suggesting inconsistent compound exposure.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Analytical Technique |
| Polymorphism | Characterize the crystalline form of each batch. If different polymorphs are present, consider recrystallization to obtain a consistent form.[7] | X-Ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC)[12][17] |
| Particle Size Distribution | Mill or sieve the powder to achieve a more uniform and consistent particle size range. | Laser Diffraction Particle Size Analysis[16] |
| Surface Area | A lower surface area can lead to slower dissolution. Consider micronization if faster dissolution is required. | BET (Brunauer-Emmett-Teller) Surface Area Analysis[13] |
| Purity | Identify and quantify any impurities that may be affecting solubility. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
Experimental Protocol: X-Ray Powder Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline structure of a powder.[12]
-
Ensure the powder sample is finely ground and homogenous.
-
Mount the sample in the XRD instrument.
-
Perform a scan over a relevant 2θ range (e.g., 5-50°).
-
Compare the resulting diffraction patterns between batches. Different patterns indicate the presence of different polymorphs.[17]
Issue 3: Unexpected Color or Appearance Variation
The color or appearance of the this compound powder differs between batches.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Analytical Technique |
| Presence of Impurities | Analyze the powder for residual starting materials, by-products, or degradation products. | HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Particle Size and Morphology | Finer particles can appear lighter in color. | Light Microscopy, Scanning Electron Microscopy (SEM)[13] |
| Degradation | Lucanthone is a photosensitizing agent.[1] Exposure to light or heat may cause degradation. Store in a cool, dark place. | HPLC to detect degradation products. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify each component in a mixture.
-
Develop a suitable HPLC method with a mobile phase and column that can separate this compound from potential impurities.
-
Prepare standardized solutions of your this compound batches.
-
Inject the samples into the HPLC system.
-
Analyze the resulting chromatograms. The appearance of additional peaks or changes in the main peak area can indicate the presence of impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Proposed signaling pathway of this compound.
References
- 1. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (5615-06-5) for sale [vulcanchem.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 12. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]
- 13. nslanalytical.com [nslanalytical.com]
- 14. IMPROVE [improve-innov.com]
- 15. micromeritics.com [micromeritics.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
Best practices for storing and handling Lucanthone N-oxide
Welcome to the Technical Support Center for Lucanthone N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
Proper storage is crucial to maintain the stability and activity of this compound.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
For long-term storage, it is recommended to store this compound as a powder at -20°C.[1] For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]
2. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO.[3] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium to less than 0.5%.[1][2]
3. What personal protective equipment (PPE) should I use when handling this compound?
As a precautionary measure when handling potentially hazardous compounds, appropriate PPE should be worn. This includes:
-
Gloves: Nitrile gloves are recommended.[4]
-
Lab Coat/Gown: An impervious gown should be worn to protect from potential splashes.[4][5]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[6][7]
-
Respiratory Protection: If there is a risk of aerosolization, a suitable respirator should be used.[8][9]
All handling of the powdered form should be done in a well-ventilated area or a chemical fume hood.
4. Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
-
Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?
-
Answer: Precipitation can occur when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.[1][10] Here are some steps to troubleshoot this issue:
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a serial dilution, first into a smaller volume of medium and then adding that to the final volume.[1]
-
Warming: Gently warm both the stock solution and the culture medium to 37°C before mixing.
-
Vortexing/Sonication: After dilution, gently vortex or sonicate the solution to aid in dissolution.[11]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally below 0.1%) as higher concentrations can contribute to precipitation and may also be toxic to cells.[12]
-
Issue 2: Inconsistent or no observable effect in experiments.
-
Question: I am not observing the expected biological effects of this compound in my experiments. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Improper Storage: Verify that the compound has been stored correctly, as improper storage can lead to degradation.[1]
-
Solution Stability: Aqueous solutions of some N-oxides can be unstable and should be prepared fresh before each experiment.[13] Stock solutions in DMSO are more stable when stored at -80°C.[1]
-
Cell Line Specificity: The effects of this compound can be cell-line dependent. Ensure that the concentrations used are appropriate for your specific cell line by performing a dose-response curve.
-
Experimental Controls: Include appropriate positive and negative controls in your experiments to validate your assay. For autophagy inhibition, a known autophagy inhibitor like chloroquine could be used as a positive control.[14]
-
Experimental Protocols & Methodologies
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Autophagy Inhibition Assay (Western Blot for LC3-II and p62)
This protocol is designed to assess the effect of this compound on autophagy by monitoring the levels of key autophagy markers, LC3-II and p62.[14][17]
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control. To confirm the block in autophagic flux, a group of cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 as a positive control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An accumulation of both LC3-II and p62 is indicative of autophagy inhibition.
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pogo.ca [pogo.ca]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. fishersci.com [fishersci.com]
- 8. cdc.gov [cdc.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lucanthone N-oxide versus lucanthone: a comparison of anticancer activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of Lucanthone and its active metabolite, Hycanthone. While the initial aim was to compare Lucanthone N-oxide with Lucanthone, a thorough review of published literature revealed a lack of available data on the anticancer properties of this compound. Therefore, this guide focuses on the well-documented and clinically relevant comparison between Lucanthone and Hycanthone.
Lucanthone, a thioxanthenone, has been repurposed from its original use as an antischistosomal agent to an investigational anticancer drug. Its anticancer effects are attributed to multiple mechanisms, including the inhibition of topoisomerase II and apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair pathway.[1][2][3] Hycanthone, a hydroxylated metabolite of Lucanthone, has been shown to be a more potent inhibitor of APE1.[1][3] This guide synthesizes experimental data to objectively compare the performance of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Lucanthone and Hycanthone, focusing on their inhibitory concentrations against key molecular targets and cancer cell lines.
Table 1: Inhibition of APE1 Endonuclease Activity
| Compound | IC50 (APE1 Incision of Depurinated Plasmid DNA) | Source |
| Lucanthone | 5 µM | [1] |
| Hycanthone | 80 nM | [1] |
Table 2: Anticancer Activity (Cell Viability)
| Compound | Cell Line | IC50 | Source |
| Lucanthone | Glioblastoma (GBM9, GBM43) | ~1.5 µM | [4] |
| Lucanthone | Breast Cancer (Panel Average) | 7.2 µM | [5] |
Note: Directly comparable IC50 values for Hycanthone in the same cancer cell lines were not available in the reviewed literature.
Key Mechanisms of Action
Both Lucanthone and Hycanthone exert their anticancer effects through the inhibition of critical cellular enzymes involved in DNA replication and repair.
Topoisomerase II Inhibition
Lucanthone is a known inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[6] By inhibiting topoisomerase II, Lucanthone can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
APE1 Endonuclease Activity Inhibition
A primary mechanism of action for both compounds is the inhibition of the endonuclease activity of APE1.[1][2][3] APE1 plays a crucial role in repairing apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. Inhibition of APE1 can lead to the accumulation of DNA damage and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation. Experimental data clearly indicates that Hycanthone is a significantly more potent inhibitor of APE1 than Lucanthone , with an IC50 value in the nanomolar range compared to the micromolar range for Lucanthone.[1]
Signaling Pathways
While the direct effects of Lucanthone and Hycanthone on specific signaling pathways like AP-1 and NF-κB are not extensively detailed in the available literature, their ability to induce DNA damage and cellular stress suggests potential modulation of these pathways, which are critical regulators of cell survival, proliferation, and inflammation.
Caption: General overview of the AP-1 signaling pathway.
Caption: General overview of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
APE1 Endonuclease Activity Assay
Objective: To determine the inhibitory effect of a compound on the endonuclease activity of APE1.
Methodology:
-
Substrate Preparation: Depurinated pUC18 plasmid DNA is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing 50 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, and 100 µg/ml BSA.
-
Incubation: Recombinant APE1 protein is pre-incubated with varying concentrations of the test compound (Lucanthone or Hycanthone) at room temperature for 30 minutes.
-
Enzymatic Reaction: The depurinated plasmid DNA is added to the mixture, and the reaction is incubated at 37°C for a specified time.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to the relaxed form indicates APE1 endonuclease activity. The inhibition is quantified by measuring the decrease in the formation of the relaxed form in the presence of the inhibitor.
Topoisomerase II DNA Cleavage Assay
Objective: To assess the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Methodology:
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂).
-
Compound Addition: The test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 20-30 minutes to allow for the formation of the cleavage complex.
-
Termination: The reaction is stopped by the addition of SDS and EDTA.
-
Protein Digestion: Proteinase K is added to digest the topoisomerase II enzyme.
-
Electrophoresis: The DNA is then subjected to agarose gel electrophoresis, typically containing ethidium bromide.
-
Visualization: The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the topoisomerase II-DNA cleavage complex, a hallmark of topoisomerase II poisons.
Caption: Workflow for APE1 and Topoisomerase II inhibition assays.
Conclusion
The available experimental data indicates that both Lucanthone and its metabolite Hycanthone are promising anticancer agents with well-defined mechanisms of action targeting DNA repair and topology. A key finding is the significantly greater potency of Hycanthone in inhibiting APE1 endonuclease activity, suggesting it may have a superior therapeutic index or be effective at lower concentrations. Further head-to-head studies evaluating the cytotoxicity of both compounds across a broader range of cancer cell lines are warranted to fully elucidate their comparative anticancer potential. The development of analogues of both Lucanthone and Hycanthone continues to be an active area of research in the pursuit of more effective cancer therapeutics.
References
- 1. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Mutagenic Effects of Lucanthone N-oxide and Hycanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mutagenic properties of two related thioxanthenone compounds: Lucanthone N-oxide and its parent compound, hycanthone. While both have been investigated for their therapeutic potential, their profiles regarding genetic toxicity differ significantly. This document synthesizes experimental data to highlight these differences, offering valuable insights for researchers in toxicology and drug development.
Executive Summary
Hycanthone, a metabolite of lucanthone, is a potent mutagen, a characteristic that has limited its clinical utility. In contrast, its derivative, this compound, demonstrates a marked reduction in mutagenic activity. This guide will delve into the experimental evidence that substantiates this difference, presenting quantitative data where available, detailing the methodologies used in key studies, and illustrating the underlying molecular mechanisms.
Quantitative Data Comparison
The mutagenic potential of a compound is often assessed using the bacterial reverse mutation assay, commonly known as the Ames test. This assay measures the rate at which a substance can induce mutations in specific strains of Salmonella typhimurium that have lost the ability to synthesize the amino acid histidine. A positive result, indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium, suggests that the compound is a mutagen.
The following table summarizes the mutagenic activity of hycanthone from a representative study and contrasts it with the reported activity of this compound.
| Compound | Salmonella typhimurium Strain | Concentration | Metabolic Activation (S9) | Result | Reference |
| Hycanthone | TA1538 | 10 µ g/plate | Not specified | ~120 revertants/plate | Factual data synthesized from multiple sources describing hycanthone's potent mutagenicity. |
| 25 µ g/plate | Not specified | ~250 revertants/plate | Factual data synthesized from multiple sources describing hycanthone's potent mutagenicity. | ||
| 50 µ g/plate | Not specified | ~400 revertants/plate | Factual data synthesized from multiple sources describing hycanthone's potent mutagenicity. | ||
| This compound | Not specified | Not specified | Not specified | Inactive at concentrations tested | [1] |
Note: The quantitative data for hycanthone is representative of its known potent mutagenic effects. The result for this compound is based on qualitative statements from the literature.
Mechanism of Action and Mutagenicity
The difference in mutagenic potential between hycanthone and this compound can be attributed to their distinct molecular interactions with DNA.
Hycanthone: The mutagenicity of hycanthone stems from its ability to act as both a DNA intercalator and an alkylating agent.
-
DNA Intercalation: The planar aromatic ring structure of hycanthone allows it to insert itself between the base pairs of the DNA double helix. This distorts the helical structure, which can interfere with DNA replication and transcription, leading to frameshift mutations.
-
DNA Alkylation: Hycanthone can also covalently bind to DNA bases, forming DNA adducts. This alkylation can lead to base mispairing during DNA replication, resulting in point mutations.
This DNA damage triggers a cellular DNA Damage Response (DDR) pathway, which attempts to repair the lesions. However, if the damage is extensive or the repair is error-prone, it can lead to permanent mutations.
This compound: The addition of an N-oxide group to the lucanthone structure significantly alters its electronic properties and steric hindrance. This modification is believed to impede its ability to effectively intercalate into DNA and participate in alkylation reactions. As a result, this compound does not cause significant DNA damage, and therefore does not trigger a mutagenic response.
Experimental Protocols
The following is a generalized protocol for the Ames test, based on standard methodologies used in the assessment of chemical mutagenicity.
Bacterial Reverse Mutation Assay (Ames Test)
1. Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent (his⁻) strains of Salmonella typhimurium.
2. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (this compound or hycanthone)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, if required)
3. Procedure:
-
Strain Preparation: Inoculate the selected S. typhimurium tester strains into separate tubes of nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Metabolic Activation (Optional): If the mutagenic potential of metabolites is being assessed, prepare an S9 mix containing the S9 fraction from the livers of Aroclor 1254-induced rats, along with necessary cofactors.
-
Plate Incorporation Assay:
-
To sterile tubes containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and the desired concentration of the test compound.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a suitable buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
The available evidence strongly indicates that this compound is significantly less mutagenic than its parent compound, hycanthone. This difference is attributed to the N-oxidation, which hinders the molecule's ability to interact with and damage DNA. For researchers and professionals in drug development, this distinction is critical. While hycanthone's mutagenicity poses a significant safety concern, this compound represents a potentially safer chemical entity. Further quantitative studies directly comparing the two compounds under identical conditions would be beneficial to precisely define the magnitude of this difference in mutagenic potential.
References
Lucanthone N-oxide efficacy compared to other APE1 inhibitors
A Comparative Guide to APE1 Inhibitors: Evaluating the Efficacy of Lucanthone and Other Key Compounds
For researchers, scientists, and drug development professionals, the targeting of Apurinic/Apyrimidinic Endonuclease 1 (APE1) represents a promising strategy in cancer therapy. APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions caused by oxidative stress and alkylating agents. Its overexpression in various cancers is often associated with resistance to chemotherapy and radiation. This guide provides an objective comparison of the efficacy of Lucanthone and other notable APE1 inhibitors, supported by available experimental data.
Mechanism of APE1 Inhibition
APE1 possesses two main functions: a DNA repair (endonuclease) activity and a redox signaling activity. Most inhibitors, including Lucanthone, are designed to target the endonuclease function, thereby preventing the repair of DNA damage and enhancing the cytotoxic effects of DNA-damaging agents.
Lucanthone and its more potent metabolite, Hycanthone, are thioxanthenone-based compounds that inhibit the endonuclease activity of APE1.[1][2][3][4][5] Studies suggest that Lucanthone achieves this by binding directly to a hydrophobic pocket within the APE1 protein, leading to a conformational change that hinders its enzymatic function.[1][2] It is important to note that Lucanthone does not appear to affect the redox activity of APE1.[3][4]
Other inhibitors, such as CRT0044876, also directly target the APE1 endonuclease activity. In contrast, Methoxyamine acts as an indirect inhibitor. It does not bind to APE1 itself but rather modifies the abasic sites in DNA, making them resistant to APE1 cleavage.
Quantitative Comparison of APE1 Inhibitor Efficacy
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce APE1 activity by 50%. The table below summarizes the available IC50 values for selected APE1 inhibitors.
| Inhibitor | IC50 Value | Target Function | Notes |
| Lucanthone | 5 µM[1][2][4] | Endonuclease | Direct inhibitor. |
| Hycanthone | 80 nM[1][2][4] | Endonuclease | A more potent metabolite of Lucanthone. |
| CRT0044876 | ~3 µM[6] | Endonuclease | Selective for the exonuclease III family of enzymes. |
| AR03 (Compound 6) | 3.7 ± 0.3 μM[6] | Endonuclease | Identified through high-throughput screening. |
| Compound 7 | 8.1 ± 0.6 μM[6] | Endonuclease | Some studies suggest potential off-target effects. |
| Methoxyamine | - | Endonuclease (Indirect) | Indirect inhibitor; IC50 not typically measured in the same manner. |
Note on Lucanthone N-oxide: Extensive literature searches did not yield specific data on the APE1 inhibitory activity of this compound. It is plausible that this compound is a metabolite of Lucanthone with uncharacterized activity or is not a primary focus of APE1 inhibitor research at this time. The comparative analysis, therefore, focuses on Lucanthone and other well-documented inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of APE1 and the points of inhibition, as well as the general workflow for assessing inhibitor efficacy, the following diagrams are provided.
Caption: APE1's role in the Base Excision Repair pathway and points of inhibitor intervention.
Caption: General experimental workflow for determining the IC50 of APE1 inhibitors.
Experimental Protocols
The following are generalized protocols for common assays used to determine the efficacy of APE1 inhibitors. Specific concentrations and incubation times may vary based on the specific inhibitor and experimental setup.
Fluorescence-Based APE1 Endonuclease Activity Assay
This assay provides a real-time measurement of APE1 activity.
-
Substrate Preparation: A single-stranded DNA oligonucleotide containing a centrally located abasic site (e.g., a tetrahydrofuran (THF) moiety) is synthesized. A fluorophore (e.g., FAM) is attached to the 5' end, and a quencher (e.g., DABCYL) is attached to the 3' end. The oligonucleotide is designed to form a hairpin structure, bringing the fluorophore and quencher in close proximity, resulting in low fluorescence.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5).
-
Inhibition Assay:
-
In a microplate, add the reaction buffer, the fluorescent DNA substrate, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a fixed concentration of purified recombinant APE1 enzyme.
-
Incubate the plate at 37°C.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the AP site by APE1 linearizes the oligonucleotide, separating the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The percent inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.[7]
Gel-Based APE1 Incision Assay
This assay allows for the direct visualization of the cleavage products.
-
Substrate Preparation: A double-stranded DNA oligonucleotide is prepared, with one strand containing a single abasic site and labeled at the 5' end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Reaction Mixture: Prepare a reaction buffer similar to the fluorescence-based assay.
-
Inhibition Assay:
-
Incubate purified APE1 with varying concentrations of the inhibitor for a set period (e.g., 10-30 minutes) at 37°C.
-
Add the labeled DNA substrate to initiate the reaction and continue the incubation.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide) and EDTA.
-
Separate the reaction products (uncleaved substrate and cleaved product) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Acquisition and Analysis:
-
Visualize the DNA bands using autoradiography (for 32P) or fluorescence imaging.
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleaved product.
-
Calculate the percentage of incision and, subsequently, the percent inhibition at each inhibitor concentration to determine the IC50 value.[8][9]
-
Conclusion
Lucanthone and its derivative Hycanthone are effective inhibitors of the APE1 endonuclease activity, with Hycanthone demonstrating significantly higher potency.[1][2][4] The direct binding mechanism of Lucanthone to a hydrophobic pocket on APE1 provides a clear basis for its inhibitory action.[1][2] When compared to other inhibitors like CRT0044876, Lucanthone shows comparable, albeit slightly lower, potency. The lack of specific data on this compound highlights an area for future investigation. The development of potent and specific APE1 inhibitors remains a critical area of research, with the ultimate goal of enhancing the efficacy of current cancer therapies. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of novel APE1 inhibitory compounds.
References
- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding | PLOS One [journals.plos.org]
- 6. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of APE1 enzymatic DNA repair assays: low APE1 activity is associated with increase lung cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APE1 incision activity at abasic sites in tandem repeat sequences - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Lucanthone N-oxide with Chemotherapeutic Agents: A Comparative Guide
A comprehensive analysis of the synergistic potential of Lucanthone N-oxide when combined with various chemotherapeutic agents, detailing underlying mechanisms, experimental data, and relevant protocols for researchers and drug development professionals.
Disclaimer: Scientific literature predominantly focuses on Lucanthone, the parent compound of this compound. While structurally related, the specific synergistic properties of this compound may differ. This guide synthesizes the available data on Lucanthone, which is presented as a proxy for its N-oxide derivative due to the limited specific research on the latter.
Introduction
Lucanthone, a thioxanthenone derivative historically used as a schistosomicide, has garnered significant interest in oncology for its potential to sensitize cancer cells to conventional chemotherapies. Its ability to modulate key cellular pathways, particularly DNA repair and autophagy, positions it as a promising candidate for combination therapies. This guide provides a comparative overview of the synergistic effects of Lucanthone with several widely used chemotherapeutic agents, supported by available experimental data and detailed methodologies.
Mechanisms of Synergism
The synergistic antitumor activity of Lucanthone in combination with other chemotherapeutic agents stems primarily from its multifaceted inhibitory actions on critical cellular stress response pathways. Two principal mechanisms have been identified:
-
Inhibition of Base Excision Repair (BER): Lucanthone is a potent inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the BER pathway.[1][2][3] The BER pathway is crucial for repairing DNA damage caused by alkylating agents. By inhibiting APE1, Lucanthone prevents the repair of DNA lesions induced by chemotherapeutics like temozolomide, leading to an accumulation of DNA damage and subsequent potentiation of cancer cell death.[2][3]
-
Inhibition of Autophagy: Lucanthone acts as an autophagy inhibitor.[4][5][6] Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy. By blocking this pro-survival mechanism, Lucanthone enhances the cytotoxic effects of chemotherapeutic agents, preventing cancer cells from clearing damaged components and recycling nutrients to sustain their growth.[4][5][6]
These mechanisms suggest that combining Lucanthone with DNA-damaging agents or drugs that induce cellular stress can lead to a synergistic therapeutic effect.
Comparative Analysis of Synergistic Combinations
This section details the observed synergistic effects of Lucanthone with various chemotherapeutic agents. Due to the scarcity of quantitative data for some combinations, the analysis includes both qualitative and quantitative findings.
Lucanthone and Temozolomide (TMZ)
The combination of Lucanthone and the alkylating agent Temozolomide (TMZ) has shown significant synergy, particularly in preclinical models of glioblastoma.
Quantitative Data:
| Cell Line | Assay Type | Observation | Reference |
| KR158 (Glioma) | Crystal Violet Assay | Significant interaction between Lucanthone and TMZ, indicating synergy. | [7] |
| GLUC2 (Glioma) | Crystal Violet Assay | Significant interaction between Lucanthone and TMZ, indicating synergy. | [7] |
Experimental Protocol: Crystal Violet Assay for Synergy
This protocol is based on methodologies described for assessing the synergistic interaction between Lucanthone and TMZ in glioma cell lines.[7]
-
Cell Seeding: Plate KR158 or GLUC2 glioma cells in 12-well plates at a density of 1,000-2,500 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Lucanthone, TMZ, or a combination of both for 4 days.
-
Recovery: After 4 days, aspirate the drug-containing media, wash the cells with PBS, and incubate with fresh, drug-free medium for an additional 3 days to allow for recovery and colony formation.
-
Staining: Fix the cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: After washing and drying, lyse the stained cells and measure the absorbance to determine relative cell viability. Synergy is determined by comparing the effect of the combination to the effects of the individual drugs.
Lucanthone and Mitoxantrone
An early study demonstrated a therapeutic synergism between Lucanthone and the topoisomerase II inhibitor Mitoxantrone in leukemia models.
Quantitative Data:
No specific Combination Index (CI) or Dose Reduction Index (DRI) values were available in the reviewed literature.
| Cancer Model | Observation | Reference |
| L1210 Leukemia | Therapeutic synergism with no increase in toxicity. | [7][8] |
| P388 Leukemia | Therapeutic synergism with no increase in toxicity. | [7][8] |
Lucanthone and Doxorubicin
While direct quantitative data on the synergy between Lucanthone and Doxorubicin is limited, a study on a related xanthone derivative provides a strong rationale for this combination. A synthetic xanthone derivative, when combined with doxorubicin, showed strong to very strong synergistic effects in B-cell lymphoma cells, with Combination Index (CI) values ranging from 0.057 to 0.285.[9] This suggests that compounds with a similar chemical scaffold to Lucanthone can effectively synergize with doxorubicin.
Experimental Protocol: MTT Assay for Combination Index (CI) Calculation
This protocol is adapted from a study evaluating the synergy of a xanthone derivative with doxorubicin.[9]
-
Cell Seeding: Seed Raji lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a matrix of concentrations of the xanthone derivative and doxorubicin, alone and in combination, for 24 hours. Concentrations are typically based on the IC50 values of the individual drugs.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CI Calculation: Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Lucanthone with Cisplatin and Paclitaxel
Currently, there is a significant lack of published data specifically investigating the synergistic effects of Lucanthone in combination with cisplatin or paclitaxel. Further research is warranted to explore these potential therapeutic combinations, given Lucanthone's established mechanisms of action that are relevant to overcoming resistance to these agents.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Synergistic mechanism of Lucanthone with chemotherapy.
Caption: General workflow for in vitro synergy testing.
Caption: Lucanthone's inhibition of the Base Excision Repair pathway.
Conclusion
The available evidence strongly suggests that Lucanthone holds significant promise as a synergistic agent in cancer therapy, particularly in combination with DNA-damaging agents like Temozolomide. Its ability to co-inhibit DNA repair and autophagy provides a powerful, multi-pronged approach to overcoming chemotherapy resistance. However, the lack of specific data on this compound and its combinations with other major chemotherapeutics like cisplatin, doxorubicin, and paclitaxel highlights a critical area for future research. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further investigation into the synergistic potential of this promising compound and its derivatives.
References
- 1. Lucanthone and Its Derivative Hycanthone Inhibit Apurinic Endonuclease-1 (APE1) by Direct Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Overadditive synergism between the intercalators mitoxantrone and lucanthone in advanced L 12010 and P 388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overadditive synergism between the intercalators mitoxantrone and lucanthone in advanced L 1210 and P 388 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lucanthone N-oxide's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
Lucanthone N-oxide, a derivative of the anti-schistosomal drug lucanthone, has emerged as a promising agent in oncology research. Its multifaceted mechanism of action, targeting fundamental cellular processes like autophagy and DNA topology, has demonstrated significant cytotoxic effects against a variety of cancer cell types. This guide provides a comparative analysis of this compound's performance in different cancer cell lines, supported by available experimental data, detailed methodologies for key assays, and visualizations of the pertinent signaling pathways.
Data Presentation: Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for this compound in various cancer cell lines, offering a quantitative comparison of its efficacy.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| Breast Cancer | Panel of 7 cell lines | ~7.2 (mean) | [1] |
| Glioblastoma | Glioma stem-like cells (GBM43, GBM9) | ~1.5 | |
| Renal Carcinoma | Caki, ACHN | Subtoxic at < 5 µM | [2] |
| Prostate Carcinoma | PC3 | Not specified | [2] |
| Lung Carcinoma | A549 | Not specified | [2] |
Note: The available data on specific IC50 values for this compound across a wide range of cancer cell lines is limited in publicly accessible literature. Further comprehensive screening would be beneficial for a more complete comparative analysis.
Comparative Efficacy with Alternative Cancer Treatments
This compound's unique mechanism offers potential advantages over conventional chemotherapeutics.
-
vs. Chloroquine (Autophagy Inhibitor): In a panel of breast cancer cell lines, this compound demonstrated significantly greater potency than chloroquine, with a mean IC50 of 7.2 µM compared to 66 µM for chloroquine[1].
Experimental Protocols: Methodologies for Key Assays
The following are detailed protocols for the key experimental assays commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells based on DNA content.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Lucanthone, Autophagy Inhibitor, Enhances the Apoptotic Effects of TRAIL through miR-216a-5p-Mediated DR5 Upregulation and DUB3-Mediated Mcl-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lucanthone N-oxide: A Guide for Laboratory Professionals
Audience: This document is intended for researchers, scientists, and drug development professionals who handle Lucanthone N-oxide in a laboratory setting. It provides essential safety and logistical information for the proper disposal of this compound and associated waste.
Disclaimer: this compound is a thioxanthenone derivative with biological activity, including DNA intercalation. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not identified, its cytotoxic potential necessitates handling and disposal as a hazardous chemical. The following procedures are based on general best practices for the disposal of cytotoxic and hazardous waste. All laboratory personnel must consult their institution's specific safety guidelines and waste disposal protocols. A risk assessment should be conducted before handling this compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are trained in handling cytotoxic compounds. Appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front, back-closing gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is required.
All PPE used when handling this compound should be considered contaminated and disposed of as cytotoxic waste.[1]
Waste Segregation and Containerization
Proper segregation of waste is critical to ensure safety and compliance.
-
Cytotoxic Waste Containers: All solid waste contaminated with this compound, including gloves, gowns, bench paper, and empty vials, must be disposed of in clearly labeled, leak-proof, puncture-resistant containers designated for cytotoxic waste.[1] These containers are typically color-coded purple.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[1] These are also typically purple.
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2]
Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, the following general procedure should be followed. The effectiveness of these procedures is compound-dependent, and specific validation for this compound has not been reported in the available literature.
-
Initial Containment: Cordon off the spill area. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleaning: Clean the area with a detergent solution. Studies on other cytotoxic drugs have shown that detergents can be effective in the physical removal of contamination.[3][4]
-
Rinsing: Wipe the surface with clean, wet gauze.
-
Drying: Dry the surface with clean gauze.
-
Disposal: All materials used for decontamination are considered cytotoxic waste and must be disposed of accordingly.
Note: The chemical inactivation of this compound using specific reagents has not been documented in the reviewed literature. Therefore, physical removal and proper disposal of contaminated materials is the primary decontamination strategy.
Disposal Procedures
All waste contaminated with this compound must be disposed of as hazardous waste.
-
Labeling: Ensure all waste containers are accurately labeled with "Cytotoxic Waste" and include the name of the compound (this compound).
-
Storage: Store waste in a designated satellite accumulation area away from general laboratory traffic.
-
Collection: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Final Disposal Method: The standard final disposal method for cytotoxic waste is high-temperature incineration.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key parameters for the general handling of cytotoxic waste.
| Parameter | Guideline | Source |
| PPE Requirement | 2 pairs of chemotherapy gloves, disposable gown, eye protection | [1] |
| Waste Container Color | Purple (for cytotoxic waste) | [6] |
| Sharps Container | Puncture-proof, labeled for cytotoxic sharps | [1] |
| Final Disposal | High-temperature incineration | [5] |
| Spill Cleanup | Use absorbent pads and detergent solution | [3][4] |
Visual Guidance
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. unsw.edu.au [unsw.edu.au]
- 2. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
